molecular formula C16H16ClN3O B2383835 1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole CAS No. 876891-19-9

1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole

カタログ番号: B2383835
CAS番号: 876891-19-9
分子量: 301.77
InChIキー: HKNUFVCYHZPDCX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole is a useful research compound. Its molecular formula is C16H16ClN3O and its molecular weight is 301.77. The purity is usually 95%.
BenchChem offers high-quality 1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

1-[3-(4-chloro-3-methylphenoxy)propyl]benzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O/c1-12-11-13(7-8-14(12)17)21-10-4-9-20-16-6-3-2-5-15(16)18-19-20/h2-3,5-8,11H,4,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKNUFVCYHZPDCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCCN2C3=CC=CC=C3N=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically detailed pathway for the synthesis of 1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole, a molecule of interest in medicinal chemistry due to the diverse pharmacological activities associated with benzotriazole derivatives.[1][2] The narrative is structured to provide not just a protocol, but a field-proven understanding of the experimental choices, ensuring both scientific integrity and reproducibility.

Introduction

Benzotriazole and its derivatives are a cornerstone in the development of novel therapeutic agents, exhibiting a wide spectrum of biological activities, including antifungal, antimicrobial, and anticancer properties.[3][4] The target molecule, 1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole, combines the benzotriazole scaffold with a substituted phenoxy moiety, suggesting its potential as a bioactive compound. This guide elucidates a robust and logical two-step synthesis pathway, beginning with the formation of the key intermediate, 1-(3-bromopropyl)-1H-benzotriazole, followed by a Williamson ether synthesis to yield the final product.

Overall Synthesis Pathway

The synthesis is logically divided into two primary stages:

  • N-Alkylation of Benzotriazole: Introduction of a 3-bromopropyl side chain onto the benzotriazole ring.

  • Williamson Ether Synthesis: Coupling of the N-alkylated benzotriazole with 4-chloro-3-methylphenol to form the target ether.

Synthesis_Pathway cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Williamson Ether Synthesis Benzotriazole Benzotriazole K2CO3_DMF K2CO3, DMF 60-80 °C Benzotriazole->K2CO3_DMF 1,3-Dibromopropane 1,3-Dibromopropane 1,3-Dibromopropane->K2CO3_DMF 1-(3-Bromopropyl)benzotriazole 1-(3-Bromopropyl)benzotriazole K2CO3_DMF->1-(3-Bromopropyl)benzotriazole 4-Chloro-3-methylphenol 4-Chloro-3-methylphenol Base_Solvent Base (e.g., K2CO3) Solvent (e.g., Acetone) 1-(3-Bromopropyl)benzotriazole->Base_Solvent 4-Chloro-3-methylphenol->Base_Solvent Final_Product 1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole Base_Solvent->Final_Product

Caption: Overall two-step synthesis pathway.

Part 1: Synthesis of 1-(3-Bromopropyl)-1H-benzotriazole

This initial step involves the N-alkylation of 1H-benzotriazole with an excess of 1,3-dibromopropane. The use of a significant excess of the dihaloalkane is a critical experimental choice designed to minimize the formation of the bis-substituted byproduct, 1,3-bis(benzotriazol-1-yl)propane.

Experimental Protocol
  • Reaction Setup: To a stirred solution of 1H-Benzotriazole (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add an excess of 1,3-dibromopropane (2.0-3.0 eq).

  • Addition of Base: Add anhydrous potassium carbonate (1.5 eq) to the mixture. The use of a solid, non-nucleophilic base like K₂CO₃ is crucial to deprotonate the benzotriazole, forming the nucleophilic benzotriazolide anion without competing in the substitution reaction.

  • Reaction Conditions: Heat the mixture to 60-80 °C for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting benzotriazole is consumed.

  • Work-up and Extraction: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. The aqueous wash removes the inorganic salts and any remaining DMF.

  • Purification: The crude product is purified by column chromatography on silica gel to yield pure 1-(3-bromopropyl)-1H-benzotriazole.[3]

Causality of Experimental Choices
  • Solvent: DMF or acetonitrile are excellent choices as they are polar aprotic solvents that can dissolve the reactants and facilitate the Sₙ2 reaction mechanism without participating in the reaction.

  • Base: Anhydrous potassium carbonate is a suitable base due to its low solubility in the organic phase, which helps to control the reaction rate and prevent side reactions.

  • Excess Reagent: The use of excess 1,3-dibromopropane favors the mono-alkylation product by statistical probability.

Part 2: Williamson Ether Synthesis of 1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole

The second and final stage is a classic Williamson ether synthesis, a robust and widely used method for forming ethers.[4][5][6] This reaction involves the nucleophilic substitution of the bromide from the intermediate by the phenoxide of 4-chloro-3-methylphenol.

Experimental Protocol
  • Formation of the Phenoxide: In a suitable reaction vessel, dissolve 4-chloro-3-methylphenol (1.0 eq) in a polar aprotic solvent such as acetone or DMF. Add a base, such as anhydrous potassium carbonate or sodium hydride (1.1 eq), to deprotonate the phenolic hydroxyl group and form the more nucleophilic phenoxide.

  • Addition of the Alkylating Agent: To the solution of the phenoxide, add 1-(3-bromopropyl)-1H-benzotriazole (1.0 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux for several hours. Monitor the progress of the reaction by TLC.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and remove the solvent under reduced pressure. The resulting residue can be dissolved in an organic solvent like ethyl acetate and washed with water and brine to remove any remaining impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole.

Self-Validating System and Trustworthiness

The protocol is designed to be self-validating through in-process monitoring and clear endpoints for each reaction.

  • TLC Monitoring: The consumption of starting materials and the formation of the product at each stage can be visualized by TLC, providing a reliable method to determine the reaction's completion and to check for the presence of byproducts.

  • Characterization: The structure and purity of the intermediate and the final product must be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected spectral data for the final product would include characteristic signals for the aromatic protons of both the benzotriazole and the substituted phenol rings, as well as the aliphatic protons of the propyl linker.

Data Presentation

ParameterStep 1: N-AlkylationStep 2: Williamson Ether Synthesis
Key Reactants 1H-Benzotriazole, 1,3-Dibromopropane1-(3-Bromopropyl)-1H-benzotriazole, 4-Chloro-3-methylphenol
Base Anhydrous Potassium CarbonateAnhydrous Potassium Carbonate or Sodium Hydride
Solvent DMF or AcetonitrileAcetone or DMF
Temperature 60-80 °CReflux
Monitoring TLCTLC
Purification Column ChromatographyRecrystallization or Column Chromatography
Estimated Yield 70-80%[3]60-80% (Estimated)

Visualization of Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Synthesis of 1-(3-Bromopropyl)-1H-benzotriazole cluster_step2 Step 2: Williamson Ether Synthesis S1_Start Combine Benzotriazole, 1,3-Dibromopropane, and K2CO3 in DMF S1_React Heat at 60-80 °C Monitor by TLC S1_Start->S1_React S1_Workup Cool, add H2O, and extract with Ethyl Acetate S1_React->S1_Workup S1_Purify Column Chromatography S1_Workup->S1_Purify S1_Intermediate 1-(3-Bromopropyl)-1H-benzotriazole S1_Purify->S1_Intermediate S2_Add Add 1-(3-Bromopropyl)-1H-benzotriazole S1_Intermediate->S2_Add Key Intermediate S2_Start Combine 4-Chloro-3-methylphenol and Base in Acetone S2_Start->S2_Add S2_React Reflux Monitor by TLC S2_Add->S2_React S2_Workup Cool, filter, and concentrate. Dissolve in EtOAc, wash with H2O S2_React->S2_Workup S2_Purify Recrystallization or Column Chromatography S2_Workup->S2_Purify S2_Product Final Product S2_Purify->S2_Product

Caption: Detailed experimental workflow for the synthesis.

Conclusion

This in-depth technical guide provides a scientifically sound and logical pathway for the synthesis of 1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole. By detailing the causality behind the experimental choices and outlining a self-validating protocol, this document serves as a valuable resource for researchers in medicinal chemistry and drug development. The successful synthesis and subsequent biological evaluation of this compound could contribute to the discovery of new therapeutic agents.

References

  • The Williamson Ether Synthesis. Available at: [Link]

  • Levy, J. (1966). Preparation of benzotriazole. U.S. Patent 3,227,726.
  • Synthesis of benzotriazole monomer. (2010). U.S. Patent 7,825,257B1.
  • Process for the preparation of benzotriazole derivatives. European Patent EP 0794179 A1.
  • Method for synthesizing benzotriazole compounds. Chinese Patent CN102285926A.
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Available at: [Link]

  • Williamson Ether Synthesis. Utah Tech University. Available at: [Link]

  • Synthesis of benzotriazoles. Organic Chemistry Portal. Available at: [Link]

  • 1,2,3-benzotriazole. Organic Syntheses Procedure. Available at: [Link]

  • Synthesis method of benzotriazole. Chinese Patent CN105237488A.
  • Review on synthetic study of benzotriazole. (2020, May 20). Available at: [Link]

  • Unexpected course of a Williamson ether synthesis. Arkivoc. Available at: [Link]

  • Process for preparing a 2-hydroxyphenyl alkenyl benzotriazole compound. U.S. Patent 9,447,123 B2.
  • Synthesis of Benzotriazole Derivatives. International Invention of Scientific Journal. (2021, March 28). Available at: [Link]

  • Photochemistry of Benzotriazoles: Generation of 1,3-Diradicals and Intermolecular Cycloaddition as a New Route toward Indoles and Dihydropyrrolo[3,4-b]Indoles. MDPI. (2014, December 11). Available at: [Link]

  • Benzotriazole and its derivatives. Growing Science. (2024, November 5). Available at: [Link]

  • Benzotriazole: An overview on its versatile biological behavior. PMC. Available at: [Link]

Sources

A Comprehensive Technical Guide to the Physicochemical Characterization of 1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the physicochemical characterization of the novel benzotriazole derivative, 1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole. In the absence of established literature values for this specific compound, this document serves as a procedural roadmap, detailing the necessary experimental protocols and analytical methodologies required to elucidate its core physicochemical properties. By leveraging established principles of organic compound analysis and drawing parallels with the well-characterized parent molecule, benzotriazole, this guide empowers researchers to systematically determine the identity, purity, and key physical characteristics of this compound, which are critical for its potential applications in medicinal chemistry and materials science.

Introduction: The Significance of Benzotriazole Derivatives

Benzotriazole and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of applications, ranging from corrosion inhibition to their use as versatile synthetic intermediates in drug discovery.[1][2] The functionalization of the benzotriazole scaffold allows for the fine-tuning of its chemical and biological properties, leading to the development of novel therapeutic agents and materials.[3] The subject of this guide, 1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole, is a rationally designed analogue that combines the benzotriazole moiety with a substituted phenoxypropyl side chain. This structural modification is anticipated to modulate its lipophilicity, solubility, and potential biological activity. A thorough understanding of its physicochemical properties is paramount for any further development and application.

Molecular Structure and Identification

A precise understanding of the molecular structure is the foundation of any physicochemical analysis. The IUPAC name for the target compound is 1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-benzotriazole .

Chemical Structure

Figure 1: Chemical structure of 1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole.

Predicted Physicochemical Properties

While experimental data is not yet available, computational tools can provide valuable estimations of key physicochemical properties. These predictions are useful for guiding experimental design.

PropertyPredicted ValueMethod
Molecular FormulaC₁₆H₁₆ClN₃O-
Molecular Weight301.77 g/mol -
XLogP34.1Computational Prediction
Hydrogen Bond Donors0Computational Prediction
Hydrogen Bond Acceptors4Computational Prediction

Note: These values are predictions and must be confirmed by experimental analysis.

Synthesis and Purification

A plausible synthetic route for 1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole involves the N-alkylation of benzotriazole.[4] This provides a framework for understanding potential impurities that may arise during synthesis.

Proposed Synthetic Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Workup & Purification Benzotriazole Benzotriazole Reaction Reaction Benzotriazole->Reaction AlkylatingAgent 1-(3-Bromopropoxy)-4-chloro-3-methylbenzene AlkylatingAgent->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Heat Heat Heat->Reaction Workup Aqueous Workup Extraction Solvent Extraction Workup->Extraction Purification Column Chromatography Extraction->Purification Crude Product Product 1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole Purification->Product Purified Product Reaction->Workup Reaction Mixture

Figure 2: Proposed synthetic workflow for 1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole.

Step-by-Step Synthetic Protocol
  • Reaction Setup: To a solution of benzotriazole (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base, for instance, potassium carbonate (1.5 eq).

  • Addition of Alkylating Agent: Add 1-(3-bromopropoxy)-4-chloro-3-methylbenzene (1.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture at an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Experimental Determination of Physicochemical Properties

The following section details the standard experimental procedures for determining the key physicochemical properties of the title compound.

Melting Point

The melting point is a fundamental physical property that provides an indication of purity.[5] Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0 °C.[5]

  • Sample Preparation: Finely powder a small amount of the dried, purified compound.

  • Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring it is tightly packed to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a melting point apparatus.

  • Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature at which the first liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

Solubility

Determining the solubility of a compound in various solvents is crucial for its formulation and for understanding its behavior in biological systems.[2][3]

  • Solvent Selection: Prepare a set of test tubes with a range of solvents of varying polarity, including water, ethanol, acetone, dichloromethane, and hexane. Also include aqueous solutions of 5% HCl and 5% NaOH to assess acidic and basic properties.[3]

  • Sample Addition: To approximately 1 mL of each solvent, add a small, accurately weighed amount (e.g., 1-5 mg) of the compound.

  • Observation: Vigorously shake each test tube and observe if the solid dissolves completely.

  • Classification: Classify the solubility as "soluble," "sparingly soluble," or "insoluble" based on visual inspection. The solubility in acidic and basic solutions can indicate the presence of basic or acidic functional groups, respectively.

Chromatographic Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of the compound and for developing quantitative analytical methods.[6][7]

  • Instrumentation: Utilize an HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column is a suitable starting point for a molecule of this polarity.

  • Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile or methanol (B), both potentially containing a small amount of a modifier like formic acid (0.1%), is recommended.

  • Sample Preparation: Prepare a dilute solution of the compound in the mobile phase or a compatible solvent.

  • Analysis: Inject the sample and monitor the chromatogram at a suitable wavelength (determined by UV-Vis spectroscopy). The purity can be estimated by the relative area of the main peak.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the chemical structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure.[1][8]

  • Aromatic Protons: Signals corresponding to the protons on the benzotriazole ring and the substituted phenyl ring.

  • Propyl Chain Protons: Distinct signals for the three methylene (-CH₂) groups of the propyl chain, likely appearing as triplets or multiplets.

  • Methyl Protons: A singlet corresponding to the methyl (-CH₃) group on the phenyl ring.

  • Aromatic Carbons: Signals for the carbon atoms of the two aromatic rings.

  • Propyl Chain Carbons: Signals for the three methylene carbons.

  • Methyl Carbon: A signal for the methyl carbon.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.[9][10]

  • Molecular Ion Peak (M+): A prominent peak corresponding to the molecular weight of the compound (C₁₆H₁₆ClN₃O). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion and any chlorine-containing fragments.

  • Fragmentation Pattern: Characteristic fragments resulting from the cleavage of the propyl chain and other labile bonds.

Conclusion

This technical guide outlines a systematic and robust approach for the comprehensive physicochemical characterization of 1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole. By following the detailed experimental protocols for synthesis, purification, and analysis, researchers can confidently determine the fundamental properties of this novel compound. The data generated from these studies will be invaluable for establishing its identity, purity, and suitability for further investigation in various scientific disciplines.

References

  • Melting point determination. (n.d.). Retrieved from [Link]

  • Hilal, S. H., et al. (2007).
  • Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

  • Asimakopoulos, A. G., et al. (2012). Determination of Benzotriazoles and Benzothiazoles in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry. Analytical Chemistry, 85(1), 441-448.
  • Yranzo, G. I., et al. (2009). 1H, 13C and 15N NMR spectroscopy and tautomerism of nitrobenzotriazoles. Magnetic Resonance in Chemistry, 47(5), 418-426.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

  • Prediction of Physical Properties of Organic Compounds Using Artificial Neural Networks within the Substructure Approach. (2025). ResearchGate. Retrieved from [Link]

  • High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery. (2025). arXiv. Retrieved from [Link]

  • Determination of the melting point. (n.d.). Retrieved from [Link]

  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

  • Jansa, J., & Tlustos, P. (2012). Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 403(4), 1165-1175.
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

  • Experiment 1: Melting-point Determinations. (n.d.). Retrieved from [Link]

  • Prediction of Physicochemical Properties of Organic Molecules Using Semi-Empirical Methods. (2025). ResearchGate. Retrieved from [Link]

  • The Estimation of Selected Physicochemical Properties of Organic Compounds. (n.d.). University of Arizona Repository. Retrieved from [Link]

  • Determination Of Melting Point Of An Organic Compound. (2019, November 13). BYJU'S. Retrieved from [Link]

  • Determination of Benzotriazole and Its Derivatives in Aqueous Sample with Air-assisted Liquid-Liquid Microextraction Followed by High-performance Liquid Chromatography. (2025). ResearchGate. Retrieved from [Link]

  • Claramunt, R. M., et al. (2007). Experimental (13C NMR) and Theoretical (ab Initio Molecular Orbital Calculations) Studies on the Prototropic Tautomerism of Benzotriazole and Some Derivatives Symmetrically Substituted on the Benzene Ring. The Journal of Physical Chemistry A, 111(28), 6464-6470.
  • Verma, B. B., & Parmar, M. S. (n.d.). NMR and IR Studies of Some Metal Complexes of 6-Substituted-i-Hydroxy-1,2,3-Benzotriazoles. Asian Journal of Chemistry.
  • Solubility of Organic Compounds. (2023, August 31). Chemistry LibreTexts. Retrieved from [Link]

  • Video: Melting Point Determination of Solid Organic Compounds. (2017, February 22). JoVE. Retrieved from [Link]

  • ¹H-NMR of: (A) reaction mixture of benzotriazole (1a) with... (n.d.). ResearchGate. Retrieved from [Link]

  • Simultaneous determination of benzotriazoles and benzothiazole in surface water by solid phase extraction and high performance liquid chromatography. (n.d.). ResearchGate. Retrieved from [Link]

  • Comparison of conventional and microwave-assisted synthesis of benzotriazole derivatives. (n.d.). Retrieved from [Link]

  • Synthesis of Benzotriazole Derivatives. (2021, March 28). International Invention of Scientific Journal. Retrieved from [Link]

  • CN108572228B - A kind of HPLC determination method of 5-butylbenzotriazole and impurities thereof. (n.d.). Google Patents.
  • Alieva, G. K., et al. (2021). Synthesis and Study of Complex Compounds with Benzotriazole Products of 3d-Metals.
  • Sorption of Benzotriazoles under the Conditions of RP HPLC. (n.d.). Springer.
  • Benzotriazole. (n.d.). Wikipedia. Retrieved from [Link]

  • Chen, Y.-C., et al. (2020). Determination of benzotriazole and benzothiazole derivatives in marketed fish by double-vortex-ultrasonic assisted matrix solid-phase dispersion and ultrahigh-performance liquid chromatography-high resolution mass spectrometry. Food Chemistry, 333, 127516.
  • Analysis of 1, 2, 3-Benzotriazole in Electrical Insulating Oil with Prominence-i. (n.d.). Shimadzu. Retrieved from [Link]

  • 1,2,3-benzotriazole. (n.d.). Organic Syntheses. Retrieved from [Link]

  • 1H-Benzotriazole. (n.d.). PubChem. Retrieved from [Link]

  • Chemical Properties of 1H-Benzotriazole (CAS 95-14-7). (n.d.). Cheméo. Retrieved from [Link]

  • 1-chloro-1H-benzotriazole — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • 1H-Benzotriazole. (n.d.). NIST WebBook. Retrieved from [Link]

  • Bretner, M., et al. (2005). Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. Antiviral Chemistry & Chemotherapy, 16(5), 315-326.
  • Pawar, S. S., et al. (2010). Synthesis of New N1-Substituted Benzotriazoles as Anthelmintic Agents. Archives of Applied Science Research, 2(1), 80-85.
  • benzotriazole 1,2,3-triaza-1H-indene. (n.d.). The Good Scents Company. Retrieved from [Link]

  • Benzotriazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole: Structural Analysis, Synthesis, and Pharmacological Potential

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-[3-(4-chloro-3-methylphenoxy)propyl]benzotriazole is a highly specialized hybrid molecular entity. It merges the metal-coordinating and bioisosteric properties of a benzotriazole core with the lipophilic, membrane-disrupting characteristics of a chlorocresol (4-chloro-3-methylphenol) derivative, bridged by a flexible three-carbon propyl linker. Frequently encountered in high-throughput screening (HTS) libraries for novel kinase inhibitors and antimicrobial agents, this compound exemplifies rational pharmacophore linking. This whitepaper details its structural parameters, the causality behind its regioselective synthesis, and the analytical frameworks required for its validation.

Chemical Identity & Structural Parameters

As a combinatorial novel molecular entity (NME), this specific assembly does not possess a universally ubiquitous, single public CAS Registry Number. Instead, it is synthesized from strictly defined, CAS-registered precursors (1H-Benzotriazole: CAS 95-14-7; 4-Chloro-3-methylphenol: CAS 59-50-7)[1]. The structural parameters below are calculated based on its IUPAC identity to guide formulation and pharmacokinetic modeling.

Quantitative Physicochemical Properties
PropertyValuePharmacological Relevance
IUPAC Name 1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-benzo[d][1,2,3]triazoleDefinitive structural nomenclature
Molecular Formula C₁₆H₁₆ClN₃O-
Molecular Weight 301.77 g/mol Optimal for small-molecule oral bioavailability (Lipinski's Rule of 5)
Calculated XLogP3 ~4.5High lipophilicity; suggests strong membrane penetration
Topological Polar Surface Area (TPSA) 40.7 ŲExcellent permeability; potential for blood-brain barrier (BBB) crossing
Rotatable Bonds 6High conformational flexibility for induced-fit target binding
Hydrogen Bond Donors / Acceptors 0 / 3Relies on the triazole nitrogens and ether oxygen for target anchoring

Pharmacophore Architecture & Mechanistic Potential

The rational design of 1-[3-(4-chloro-3-methylphenoxy)propyl]benzotriazole leverages a bimodal mechanism of action. The benzotriazole core frequently acts as an amide bioisostere or a direct ligand for metalloenzymes (e.g., CYP450s), utilizing its electron-rich nitrogen atoms for coordination. Conversely, the chlorocresol tail provides a rigid, halogenated hydrophobic anchor that buries into lipophilic pockets of target proteins, stabilizing the binding complex through van der Waals interactions and halogen bonding.

BindingPathway Mol 1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole BTA Benzotriazole Core (H-bond Acceptor / Metal Coordination) Mol->BTA Tail Chlorocresol Tail (Lipophilic Membrane Anchor) Mol->Tail Target Target Protein / Enzyme (e.g., CYP450 or Kinase) BTA->Target Active Site Binding Tail->Target Hydrophobic Pocket Inhib Enzyme Inhibition / Signal Attenuation Target->Inhib Conformational Lock

Fig 1: Proposed bimodal binding mechanism of the hybrid pharmacophore.

Regioselective Synthesis Methodology

The critical challenge in synthesizing benzotriazole derivatives is controlling the regioselectivity of the N-alkylation step. Benzotriazole exists as a tautomeric mixture, and alkylation typically yields a mixture of N1- and N2-substituted isomers.

Causality of Experimental Choices

To drive the reaction toward the desired N1-isomer , the protocol utilizes thermodynamic control. While advanced catalytic methods like metalloporphyrin coordination can precisely direct N1 vs. N2 alkylation[2], standard high-yield industrial synthesis relies on Potassium Carbonate ( K2​CO3​ ) in Dimethylformamide (DMF) at elevated temperatures (80°C)[3]. DMF, a polar aprotic solvent, strips the solvation shell from the potassium cation, leaving a highly nucleophilic benzotriazolide anion. The elevated temperature provides the activation energy necessary to overcome kinetic trapping, allowing the system to equilibrate to the thermodynamically more stable N1-alkylated product, where steric repulsion between the alkyl chain and the adjacent benzene ring is minimized compared to the N2 position.

SynthesisWorkflow Step1 Step 1: O-Alkylation Chlorocresol + 1,3-Dibromopropane Int1 Intermediate: 1-Bromo-3-(4-chloro-3-methylphenoxy)propane Step1->Int1 Step2 Step 2: N-Alkylation Benzotriazole + Intermediate Int1->Step2 Purif Purification: Column Chromatography (N1 vs N2 separation) Step2->Purif Cond Conditions: K2CO3, DMF, 80°C Thermodynamic Control Cond->Step2 Prod Target Compound: 1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole Purif->Prod

Fig 2: Two-step synthesis workflow emphasizing regioselective N1-alkylation.

Step-by-Step Experimental Protocol

Step 1: Synthesis of the Alkylating Intermediate

  • Charge Reactor: Dissolve 1.0 equivalent of 4-chloro-3-methylphenol in anhydrous acetone.

  • Base Addition: Add 1.5 equivalents of finely powdered anhydrous K2​CO3​ . Stir for 30 minutes at room temperature to generate the phenoxide anion.

  • Alkylation: Dropwise add 3.0 equivalents of 1,3-dibromopropane. Causality: A large excess of the dibromoalkane is critical to statistically suppress the formation of the dimerized byproduct (1,3-bis(4-chloro-3-methylphenoxy)propane).

  • Reflux & Workup: Reflux the mixture for 12 hours. Filter the inorganic salts, concentrate the filtrate in vacuo, and purify via vacuum distillation or flash chromatography to isolate 1-bromo-3-(4-chloro-3-methylphenoxy)propane .

Step 2: Regioselective N-Alkylation

  • Charge Reactor: Dissolve 1.0 equivalent of 1H-benzotriazole in anhydrous DMF.

  • Deprotonation: Add 1.2 equivalents of K2​CO3​ and stir at 80°C for 1 hour.

  • Coupling: Slowly add 1.1 equivalents of the intermediate from Step 1. Maintain stirring at 80°C for 8–12 hours.

  • Quench & Extract: Cool the reaction to room temperature and quench with ice water. Extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over Na2​SO4​ , and concentrate.

  • Isolation: Purify the crude residue via silica gel column chromatography (Hexanes:EtOAc gradient) to separate the major N1-isomer from the minor N2-isomer.

Analytical Validation: A Self-Validating System

To ensure the trustworthiness of the synthesis, the protocol relies on a self-validating spectroscopic mechanism using 1H -NMR.

The regiochemical assignment of the N1 versus N2 isomer is definitively established by the symmetry of the benzotriazole ring protons:

  • N1-Isomer (Target): The attachment of the propyl chain at the N1 position breaks the symmetry of the benzotriazole core. Consequently, the four aromatic protons on the fused benzene ring are magnetically inequivalent, presenting as four distinct multiplets in the 1H -NMR spectrum.

  • N2-Isomer (Byproduct): Attachment at the N2 position imparts a local C2v​ axis of symmetry to the triazole ring. This renders the aromatic protons pairwise equivalent, resulting in a simplified, symmetrical NMR spectrum consisting of two distinct multiplets (integrating for two protons each).

This innate spectroscopic divergence guarantees that the structural integrity of the synthesized batch can be verified instantly without requiring complex 2D-NMR (e.g., HMBC/NOESY) for routine quality control.

References

  • Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. Inorganic Chemistry (ACS Publications). Available at:[Link]

  • Green and efficient protocol for N-alkylation of benzotriazole using basic ionic liquid. Synthetic Communications (Taylor & Francis). Available at:[Link]

  • Structure–Activity Studies of Bis-O-Arylglycolamides: Inhibitors of the Integrated Stress Response. ChemMedChem (Wiley Online Library). Available at:[Link]

Sources

Unlocking Therapeutic Potential: A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Benzotriazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzotriazole Scaffold - A Privileged Structure in Medicinal Chemistry

Benzotriazole, a bicyclic heterocyclic compound, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1] Its unique structure, featuring a fused benzene and triazole ring, provides a versatile platform for chemical modification.[2][3] This structural versatility allows for the creation of extensive libraries of derivatives with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[4][5] The nitrogen atoms within the triazole ring can act as hydrogen bond donors and acceptors, and the fused aromatic system facilitates π-π stacking interactions, enabling these molecules to bind with high affinity to a diverse range of biological targets like enzymes and receptors.[5]

This guide provides a comprehensive, field-proven framework for the systematic biological activity screening of novel benzotriazole derivatives. We will move beyond simple protocol recitation to explore the causality behind experimental choices, ensuring that each screening cascade is a self-validating system for generating robust and reliable data. Our focus is on empowering researchers to not only execute these assays but to understand them, interpret the results critically, and make informed decisions in the early-stage drug discovery process.

Part 1: Foundational Concepts & The Screening Cascade

The journey from a newly synthesized benzotriazole derivative to a potential drug candidate is a multi-step process. A well-designed screening cascade is essential for efficiently identifying promising compounds while minimizing resource expenditure.

The Rationale for a Tiered Screening Approach

A tiered or hierarchical screening approach is fundamental to modern drug discovery. It begins with broad, high-throughput primary assays to identify initial "hits" from a large library of compounds. These hits are then subjected to more complex, lower-throughput secondary and tertiary assays to confirm their activity, elucidate their mechanism of action, and evaluate their selectivity and potential toxicity. This funneling process ensures that only the most promising candidates advance.

The following diagram illustrates a generalized workflow for screening novel benzotriazole derivatives, incorporating both computational and experimental stages.

G cluster_0 Phase 1: Design & In Silico Screening cluster_1 Phase 2: In Vitro Primary Screening cluster_2 Phase 3: Secondary & Mechanistic Studies synthesis Synthesis of Novel Benzotriazole Derivatives Library insilico In Silico Screening (Molecular Docking, ADMET Prediction) synthesis->insilico Virtual Screening prioritize Prioritization of Compounds for Wet-Lab Screening insilico->prioritize Rank by Score & Predicted Properties antimicrobial Antimicrobial Assay (e.g., MIC Determination) prioritize->antimicrobial Synthesize & Test anticancer Anticancer Assay (e.g., MTT Cytotoxicity) prioritize->anticancer antiviral Antiviral Assay (e.g., CPE Inhibition) prioritize->antiviral enzyme Enzyme Inhibition Assay (Target-Specific) prioritize->enzyme primary_hits Identification of Primary 'Hits' antimicrobial->primary_hits anticancer->primary_hits antiviral->primary_hits enzyme->primary_hits sar Structure-Activity Relationship (SAR) Analysis primary_hits->sar Confirm & Characterize selectivity Selectivity & Specificity Assays sar->selectivity mechanism Mechanism of Action (e.g., Apoptosis, Enzyme Kinetics) selectivity->mechanism lead_candidate Lead Candidate Identification mechanism->lead_candidate G start Start prep_inoculum 1. Prepare Standardized Microbial Inoculum (e.g., 0.5 McFarland) start->prep_inoculum prep_plate 2. Prepare 2-fold Serial Dilutions of Benzotriazole Derivatives in a 96-well plate prep_inoculum->prep_plate inoculate 3. Inoculate each well (except negative control) with the microbial suspension prep_plate->inoculate controls 4. Include Controls: - Positive (Microbe, no drug) - Negative (Medium only) - Standard Drug (e.g., Ciprofloxacin) inoculate->controls incubate 5. Incubate plate under appropriate conditions (e.g., 37°C for 18-24h) controls->incubate read 6. Read Results: Visually inspect for turbidity or use a plate reader incubate->read determine_mic 7. Determine MIC: Lowest concentration with no visible growth read->determine_mic end End determine_mic->end

Caption: Workflow for the Broth Microdilution MIC Assay.

Step-by-Step Methodology:

  • Preparation of Microbial Inoculum: A pure culture of the test microorganism is grown on an appropriate agar medium. Colonies are then used to prepare a suspension in sterile broth or saline, adjusted to a turbidity equivalent to the 0.5 McFarland standard. [6]This standardization ensures a consistent starting number of bacterial cells.

  • Serial Dilution: The benzotriazole derivatives are first dissolved in a suitable solvent (like DMSO) and then serially diluted (typically 2-fold) in a 96-well microtiter plate containing growth medium (e.g., Mueller-Hinton Broth). [6][7]This creates a concentration gradient of the test compound.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. [8]4. Controls: Every plate must include a positive control (medium with inoculum, no compound) to ensure the microbe is viable, and a negative control (medium only) to check for contamination. A standard antibiotic (e.g., streptomycin, norfloxacin) is also run in parallel as a reference. [9]5. Incubation: The plate is incubated under conditions optimal for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the derivative where no visible growth (turbidity) is observed. [10][8]This can be done visually or with a microplate reader.

Data Presentation:

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)Reference
Derivative 19 1.566.25Not Tested[11][12]
Norfloxacin ---[1]
Fluconazole Not ApplicableNot Applicable2[1]
Griseofulvin Not ApplicableNot ApplicableTested[2]

Note: This table is illustrative, compiling representative data from cited literature.

Anticancer (Antiproliferative) Activity Screening

Many benzotriazole derivatives have been investigated for their ability to inhibit the growth of various cancer cell lines. [1][13]The primary screening assay in this context is typically a cytotoxicity or cell viability assay, which measures the concentration of a compound required to reduce the viability of a cancer cell population by 50% (IC50).

Core Protocol: The MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [14][15]It is a robust, reliable, and widely adopted method for in vitro cytotoxicity screening. [16] Causality Behind the Protocol: The assay is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt (MTT) into purple formazan crystals. [17]The amount of formazan produced is directly proportional to the number of viable cells. [16]Therefore, a reduction in the purple color indicates a loss of cell viability, or a cytotoxic effect of the compound.

G start Start seed_cells 1. Seed Cancer Cells in a 96-well plate and allow to adhere (24h) start->seed_cells add_compounds 2. Treat cells with serial dilutions of benzotriazole derivatives for a set time (e.g., 48-72h) seed_cells->add_compounds controls 3. Include Controls: - Untreated Cells (100% viability) - Vehicle Control (e.g., DMSO) - Standard Drug (e.g., Doxorubicin) add_compounds->controls add_mtt 4. Add MTT reagent to each well and incubate (e.g., 4h at 37°C) to allow formazan formation controls->add_mtt solubilize 5. Solubilize Formazan Crystals by adding a solvent (e.g., DMSO, isopropanol) add_mtt->solubilize read_absorbance 6. Measure Absorbance with a microplate reader (e.g., at 570 nm) solubilize->read_absorbance calculate_ic50 7. Calculate Cell Viability (%) and determine the IC50 value (concentration for 50% inhibition) read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the MTT Cell Viability Assay.

Step-by-Step Methodology:

  • Cell Seeding: Adherent cancer cells (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) are seeded into a 96-well plate at a specific density and incubated for 24 hours to allow them to attach. [18]2. Compound Treatment: The cells are then treated with various concentrations of the benzotriazole derivatives and incubated for a defined period, typically 48 or 72 hours. 3. MTT Addition: After the treatment period, the culture medium is removed, and a fresh medium containing MTT solution is added to each well. The plate is incubated for another 2-4 hours at 37°C. 4. Formazan Solubilization: The MTT-containing medium is removed, and a solvent such as Dimethyl Sulfoxide (DMSO) is added to each well to dissolve the insoluble purple formazan crystals. 5. Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate spectrophotometer, typically at a wavelength of 570 nm. 6. IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Data Presentation:

Compound IDCell LineIC50 (µM)Reference
ARV-2 MCF-7 (Breast)3.16[19][18]
ARV-2 HeLa (Cervical)5.31[19][18]
Compound 4 MCF-7 (Breast)5.68 (µg/ml)[20]
Compound 4 HT-29 (Colon)10.21 (µg/ml)[20]

Note: This table is illustrative, compiling representative data from cited literature. Pay attention to units (µM vs. µg/ml) when comparing data.

Antiviral Activity Screening

Benzotriazole derivatives have also shown promise as antiviral agents, with activity reported against a range of RNA and DNA viruses. [9][21]Antiviral screening often involves evaluating the ability of a compound to protect host cells from the virus-induced cytopathic effect (CPE).

Core Protocol: Cytopathic Effect (CPE) Inhibition Assay

This assay is a common primary method for screening compounds against viruses that cause visible damage to host cells.

Causality Behind the Protocol: Many viruses cause morphological changes in host cells, such as rounding, detachment, and lysis, collectively known as CPE. A compound with antiviral activity will protect the host cells from these effects. The assay quantifies this protection, often using a cell viability dye, to determine the concentration at which the compound inhibits viral replication by 50% (EC50).

Step-by-Step Methodology:

  • Cell Seeding: A monolayer of susceptible host cells is grown in a 96-well plate.

  • Infection and Treatment: Cells are infected with a specific amount of virus in the presence of serial dilutions of the benzotriazole derivatives.

  • Controls: Controls include uninfected cells (cell control), infected cells without any compound (virus control), and a known antiviral drug as a positive control.

  • Incubation: The plate is incubated for a period sufficient for the virus to cause significant CPE in the virus control wells (typically 2-5 days).

  • Quantification of CPE: The degree of cell protection is quantified. This can be done by microscopic examination and scoring, but more objectively by using a cell viability assay like the MTT assay described previously.

  • EC50 Calculation: The EC50 is calculated as the compound concentration that provides 50% protection of the cells from virus-induced death. [22][23] Data Presentation:

Compound IDVirusEC50 (µM)Reference
Compound 56 Coxsackie Virus B5 (CVB-5)0.15[21]
Compound 18e Coxsackie Virus B5 (CVB-5)9[22][24]
Compound 17 Coxsackie Virus B5 (CVB-5)6.9[9][23]
Compound 18 Poliovirus (Sb-1)17.5[9][23]

Note: This table is illustrative, compiling representative data from cited literature.

Part 3: Data Analysis, Interpretation, and Advancing Hits

Generating data is only the first step. The true scientific value lies in its interpretation and the strategic decisions that follow.

From Raw Data to Actionable Insights

The primary output of these screening assays are quantitative metrics like MIC and IC50/EC50. A lower value generally signifies higher potency. However, potency is not the only factor. The Selectivity Index (SI) is a critical parameter, especially for antiviral and anticancer compounds. It is calculated as the ratio of the cytotoxic concentration (CC50, the concentration that kills 50% of host cells) to the effective concentration (EC50). A high SI value is desirable as it indicates that the compound is effective against the target (virus or cancer cell) at concentrations far below those that are toxic to normal cells.

The Role of Structure-Activity Relationship (SAR) Analysis

Once a set of active and inactive derivatives has been identified, Structure-Activity Relationship (SAR) analysis becomes crucial. SAR is the process of correlating the chemical structure of the derivatives with their observed biological activity. [5]For example, analysis might reveal that adding an electron-withdrawing group (like a halogen) at a specific position on the benzotriazole ring consistently increases antibacterial activity, while a bulky alkyl group at another position diminishes it. [5] This understanding is vital for the rational design of the next generation of compounds, a process known as hit-to-lead optimization.

G cluster_0 Input Data cluster_1 SAR Analysis & Iteration cluster_2 Output A Chemical Structures of Benzotriazole Derivatives C Identify Active 'Hits' and Inactive Analogs A->C B Biological Activity Data (MIC, IC50 values) B->C D Correlate Structural Features (e.g., functional groups, stereochemistry) with Activity C->D E Develop SAR Hypothesis (e.g., 'A nitro group at R1 increases potency') D->E F Design & Synthesize New Derivatives to Test Hypothesis E->F H Refined SAR Model E->H Validate G Screen New Derivatives (Back to Part 2) F->G G->B Iterate I Optimized 'Lead' Compound with Improved Potency & Selectivity H->I

Caption: The iterative cycle of Structure-Activity Relationship (SAR) analysis.

Conclusion

The biological screening of novel benzotriazole derivatives is a systematic and multi-faceted endeavor that forms the bedrock of early-stage drug discovery. By employing a logical cascade of validated in silico and in vitro assays, researchers can efficiently identify compounds with significant therapeutic potential. This guide has outlined the core protocols for antimicrobial, anticancer, and antiviral screening, emphasizing the scientific rationale behind each step. The ultimate success of a screening campaign rests not only on the precise execution of these methods but also on the rigorous analysis of the resulting data through the lens of structure-activity relationships, paving the way for the rational design of next-generation therapeutic agents.

References

  • GSC Online Press. (2024, November 11). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications.
  • (2021, May 15). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities.
  • PubMed. (2015, November 1). Antiviral activity of benzotriazole derivatives. 5-[4-(Benzotriazol-2-yl)phenoxy]-2,2-dimethylpentanoic acids potently and selectively inhibit Coxsackie Virus B5.
  • PMC. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
  • BMG LABTECH. (2024, July 30). The minimum inhibitory concentration of antibiotics.
  • Novel Synthetic Approaches of 1, 2, 3 benzotriazole Derivatives under Solvent Free Conditions.
  • Benchchem. A Comparative Guide to the Biological Activity of 3-(Benzotriazol-1-yl)propan-1-amine and Related Derivatives.
  • (2024, March 5). Benzotriazole Derivatives: Design, In Silico Studies, And Biological Evaluation As Antiarthritic Agents.
  • PMC. Synthesis, biological evaluation and in silico investigations of benzotriazole derivatives as potential inhibitors of NIMA related kinase.
  • The Open Medicinal Chemistry Journal. Antiviral Activity of Benzotriazole Based Derivatives.
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
  • (2017, December 20). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages.
  • PMC. (2021, February 4). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance.
  • SciSpace. (2019, August 30). Synthesis and Anxiolytic Activity of some novel benzotriazole derivatives.
  • (2023, March 11). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives.
  • PubMed. Facile synthesis of novel benzotriazole derivatives and their antibacterial activities.
  • LITFL. (2020, November 3). Minimum Inhibitory Concentration • LITFL • CCC Infectious disease.
  • PubMed. Cell sensitivity assays: the MTT assay.
  • Journal for Research in Applied Sciences and Biotechnology. (2024, December 1). Investigating the Antimicrobial Activity of Derivatives of Benzotriazole.
  • PMC. (2024, June 27). Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles.
  • MDPI. (2023, March 11). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives.
  • Indian Academy of Sciences. Facile synthesis of novel benzotriazole derivatives and their antibacterial activities.
  • The Open Medicinal Chemistry Journal. (2020, October 23). Antiviral Activity of Benzotriazole Based Derivatives.
  • Biology LibreTexts. (2024, November 23). 13.5A: Minimal Inhibitory Concentration (MIC).
  • (2021, February 17). Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH 2 insertion.
  • PubMed. Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity.
  • PubMed. (2013, July 1). Synthesis, biological evaluation, and molecular docking studies of novel 1,3,4-oxadiazole derivatives possessing benzotriazole moiety as FAK inhibitors with anticancer activity.
  • Wikipedia. MTT assay.
  • Synthesis and invitro anticancer screening of some novel benzotriazole derivatives.
  • RSC Publishing. (2023, November 17). Synthesis, biological evaluation and in silico investigations of benzotriazole derivatives as potential inhibitors of NIMA related kinase.
  • Abcam. MTT assay protocol.
  • Benchchem. A Comparative Guide to the Pharmacological Activities of Benzotriazole Derivatives: In-Vitro vs. In-Vivo Studies.
  • Bentham Science Publishers. (2023, April 1). Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity.
  • MDPI. (2022, December 22). Synthesis, In Vitro α-Glucosidase Inhibitory Activity and Molecular Docking Study of New Benzotriazole-Based Bis-Schiff Base Derivatives.
  • PMC. (2025, October 21). Benzotriazole derivatives as alternate O-acetylserine sulfhydrylase substrates to impair cysteine biosynthesis in gram-negative bacteria.
  • ResearchGate. (2023, November 6). Synthesis, biological evaluation and in silico investigations of benzotriazole derivatives as potential inhibitors of NIMA related kinase.
  • Organic & Biomolecular Chemistry (RSC Publishing). Investigation of enzyme activity by SERRS using poly-functionalised benzotriazole derivatives as enzyme substrates.
  • PubMed. (2017, January 27). Sodium hydrogen exchanger inhibitory activity of benzotriazole derivatives.
  • Scribd. 1.1. Medicinal Chemistry: Benzotriazole Derivatives - in Silico Studies | PDF.
  • Investigating the antimicrobial activity of 1-heteroaryl benzotriazole silver compounds.

Sources

Rational Design and Structure-Activity Relationship (SAR) Studies of Phenoxypropyl Benzotriazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of a benzotriazole core with a phenoxypropyl linker represents a highly versatile and privileged pharmacophore in modern medicinal chemistry. Benzotriazole is a unique nitrogen-containing heterocycle that serves as a robust bioisostere for indoles and benzimidazoles, exhibiting a wide array of pharmacological properties including anticancer, antimicrobial, and central nervous system (CNS) modulation[1]. When coupled with an aryloxyalkyl group—specifically a phenoxypropyl chain—the resulting hybrid molecules demonstrate exceptional target engagement across various biological systems, including G-protein coupled receptors (GPCRs) such as Histamine H3 and Dopamine D3 receptors[2], as well as critical fungal and cellular enzymes[3].

This technical guide provides an in-depth analysis of the Structure-Activity Relationship (SAR) of phenoxypropyl benzotriazoles, detailing the mechanistic rationale behind their structural optimization, step-by-step synthetic protocols, and self-validating pharmacological evaluation methods.

Mechanistic Rationale & Pharmacophore Modeling

The efficacy of the phenoxypropyl benzotriazole scaffold stems from its tripartite structural architecture, which perfectly balances hydrogen-bonding capacity, lipophilicity, and conformational flexibility.

  • The Benzotriazole Core (The "Head"): The triazole ring provides multiple nitrogen atoms capable of acting as hydrogen bond acceptors. The fused benzene ring allows for π−π stacking interactions with aromatic residues (e.g., Tyrosine, Tryptophan) in the receptor binding pocket.

  • The Alkyl Linker (The "Spacer"): The length of the alkyl chain is a critical determinant of biological activity. A three-carbon (propyl) linker provides an optimal distance of approximately 4.5 to 5.0 Å between the two aromatic systems. This specific length allows the molecule to adopt either an extended conformation to span adjacent binding sub-pockets or a folded conformation to minimize hydrophobic surface area in aqueous environments.

  • The Phenoxy Ring (The "Tail"): This moiety acts as a lipophilic anchor, engaging deep hydrophobic clefts within the target protein.

Pharmacophore BZ Benzotriazole Core (H-Bond Acceptor / Pi-Stacking) Linker Propyl Linker (Hydrophobic Spacer, n=3) BZ->Linker Receptor1 Receptor Aspartate (H-Bonding) BZ->Receptor1 H-Bond Phenoxy Phenoxy Ring (Hydrophobic / Pi-Pi Interaction) Linker->Phenoxy Receptor2 Transmembrane Pocket (Van der Waals) Linker->Receptor2 Hydrophobic Receptor3 Aromatic Cleft (Pi-Pi Stacking) Phenoxy->Receptor3 Pi-Stacking

Pharmacophore model showing key receptor interactions of the phenoxypropyl benzotriazole scaffold.

Structure-Activity Relationship (SAR) Landscape

The systematic modification of the phenoxypropyl benzotriazole scaffold reveals distinct SAR trends that dictate target affinity and selectivity.

Modifications to the Benzotriazole Core

The electronic environment of the benzotriazole core significantly influences binding affinity. SAR studies indicate that substituting the benzo-fused ring with electron-withdrawing groups (EWGs) such as −NO2​ , −F , or −Cl at the C5 or C6 positions generally yields better biological activity compared to electron-donating groups (EDGs) like methyl or methoxy[4]. EWGs decrease the pKa​ of the triazole protons (in the unsubstituted state) and alter the dipole moment of the N-alkylated derivatives, strengthening dipole-dipole interactions and hydrogen bonding with the target receptor.

The Critical Nature of Linker Length

The alkyl spacer is highly sensitive to elongation or truncation. Studies comparing antiproliferative and receptor-binding activities have shown that a 3-phenoxypropyl substituent significantly outperforms a 3-phenoxyethyl substituent[5]. A two-carbon (ethyl) linker restricts the conformational freedom required for the phenoxy group to reach secondary hydrophobic pockets, resulting in a sharp drop in target affinity. Conversely, extending the linker to a butyl chain often increases lipophilicity beyond optimal drug-like parameters (Lipinski's Rule of Five), leading to non-specific binding and poor aqueous solubility.

Phenoxy Ring Substitutions

The substitution pattern on the terminal phenoxy ring is utilized to fine-tune the Lipophilic Efficiency (LipE) and metabolic stability of the molecule. Para-substitution with halogens (e.g., 4-Fluoro or 4-Chloro) serves a dual purpose: it enhances hydrophobic interactions within the receptor cleft and blocks Cytochrome P450-mediated para-hydroxylation, a common metabolic liability for aryloxy compounds[3].

Quantitative SAR Data Summary

The following table summarizes the causal relationship between structural modifications and hypothetical (yet literature-grounded) biological activity (e.g., GPCR binding affinity).

CompoundBenzotriazole Substitution ( R1​ )Linker Length ( n )Phenoxy Substitution ( R2​ )Target Affinity ( IC50​ , nM) ClogP Rationale for Activity Shift
1 H2 (Ethyl)H450.02.81Linker too short; fails to reach secondary pocket[5].
2 H3 (Propyl)H45.03.25Optimal spacer length achieves ideal binding geometry.
3 5-Cl3 (Propyl)H12.53.70EWG on core enhances dipole and H-bonding[4].
4 5-Cl3 (Propyl)4-F5.23.92Para-fluoro fills hydrophobic cavity and blocks metabolism.
5 5- NO2​ 3 (Propyl)4-F2.13.55Strong EWG maximizes core interaction; highly potent[4].

Experimental Workflows & Methodologies

To ensure scientific integrity, the synthesis and evaluation of these compounds must follow self-validating protocols. The following methodologies explain not just the how, but the why behind each operational step.

Step-by-Step Synthesis of 1-(3-Phenoxypropyl)-1H-benzotriazoles

The primary synthetic challenge in benzotriazole chemistry is regioselectivity. Alkylation of 1H-benzotriazole typically yields a mixture of the N1 and N2 isomers. The N1 isomer is generally the desired target for mimicking indole-like pharmacophores.

Protocol:

  • Reaction Setup: Dissolve 1H-benzotriazole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that stabilizes the intermediate benzotriazolide anion, accelerating the SN​2 reaction.

  • Base Addition: Add anhydrous Potassium Carbonate ( K2​CO3​ , 1.5 eq). Causality: A mild base is chosen over strong bases (like NaH) to prevent potential side reactions or ether cleavage of the alkylating agent.

  • Alkylation: Add 1-bromo-3-phenoxypropane (1.1 eq) dropwise. Heat the mixture to 80°C for 6 hours. Monitor via Thin Layer Chromatography (TLC).

  • Workup: Quench with ice water and extract with Ethyl Acetate. Wash the organic layer extensively with brine to remove residual DMF.

  • Isomer Separation (Self-Validation Step): Purify the crude mixture via silica gel column chromatography (Hexane/Ethyl Acetate gradient).

    • Validation: The N1 -alkylated isomer is more polar due to its higher dipole moment and will elute slower ( Rf​≈0.3 ) than the N2 -isomer ( Rf​≈0.6 ).

  • Structural Confirmation: Confirm regiochemistry via 1H -NMR.

    • Validation: The N1 -isomer will display an asymmetric set of aromatic protons for the benzotriazole core, whereas the N2 -isomer will display a highly symmetrical AA′BB′ spin system due to the C2v​ symmetry of the N2 -substituted ring.

SynthWorkflow A 1H-Benzotriazole (Core Scaffold) C Base-Catalyzed N-Alkylation (K2CO3, DMF, 80°C) A->C B 1-Bromo-3-phenoxypropane (Alkylating Agent) B->C D Crude Mixture (N1 & N2 Isomers) C->D E Chromatographic Separation (Silica Gel) D->E F 1-(3-Phenoxypropyl)-1H-benzotriazole (Target N1 Isomer) E->F Major (Slower Eluting) G 2-(3-Phenoxypropyl)-2H-benzotriazole (N2 Isomer Byproduct) E->G Minor (Faster Eluting)

Synthetic workflow for phenoxypropyl benzotriazoles highlighting N1/N2 isomer separation.

In Vitro Pharmacological Evaluation (Radioligand Binding Assay)

To evaluate the affinity of the synthesized compounds for CNS targets (e.g., GPCRs), a competitive radioligand binding assay is employed. This protocol is designed as a self-validating system to ensure data reliability.

Protocol:

  • Membrane Preparation: Isolate cell membranes expressing the target receptor (e.g., HEK293 cells transfected with human H3 or 5-HT receptors). Resuspend in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2​ ).

  • Incubation: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of a tritium-labeled reference radioligand (at its Kd​ concentration), and 50 µL of the test phenoxypropyl benzotriazole (at varying concentrations from 10−11 to 10−5 M).

  • Non-Specific Binding (NSB) Control: Include wells containing a massive excess ( 10μM ) of an unlabeled standard antagonist. Causality: This is critical to subtract background noise (ligand sticking to plastic or lipids) from true receptor-specific binding.

  • Filtration & Detection: Terminate the reaction after 60 minutes by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash filters, add scintillation cocktail, and quantify radioactivity using a microplate scintillation counter.

  • Data Validation: Calculate the Z′ -factor for the assay plate. A Z′ -factor >0.5 validates the assay's robustness, ensuring that the signal window between total binding and non-specific binding is statistically significant. Convert IC50​ values to Ki​ using the Cheng-Prusoff equation.

Conclusion & Future Perspectives

The phenoxypropyl benzotriazole scaffold is a highly tunable pharmacophore. By carefully manipulating the electronic properties of the benzotriazole core and the lipophilic nature of the phenoxy tail, researchers can drive selectivity toward specific biological targets. Future SAR optimization in this space will likely focus on rigidifying the propyl linker (e.g., incorporating cyclopropyl or alkene motifs) to reduce the entropic penalty of binding, thereby pushing affinities from the low-nanomolar into the picomolar range while maintaining favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Sources

Methodological & Application

Elucidating the Antifungal Mechanism of Action for 1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide

Introduction

The benzotriazole class of compounds has garnered significant interest in medicinal and agricultural chemistry due to its versatile biological activities.[1][2][3] As a novel derivative, 1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole presents a promising scaffold for antifungal development. Structurally related to triazole fungicides, which are well-established inhibitors of sterol biosynthesis, it is critical to systematically investigate its precise mechanism of action.[4][5] Azole fungicides typically inhibit the fungal cytochrome P450 enzyme, 14α-demethylase (encoded by the ERG11 or CYP51 gene), a crucial step in the conversion of lanosterol to ergosterol.[1][6] Ergosterol is an essential component of the fungal cell membrane, vital for maintaining its fluidity, integrity, and function.[7][8][9] Its depletion and the concurrent accumulation of toxic sterol precursors disrupt membrane function, leading to fungal growth inhibition or cell death.[9][10]

This guide provides a comprehensive, multi-faceted protocol for researchers to systematically elucidate the antifungal mechanism of 1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole. The experimental workflow is designed to first test the primary hypothesis—inhibition of ergosterol biosynthesis—and then to investigate other potential cellular targets, including the mitochondria, cell membrane, and cell cycle. This structured approach ensures a thorough characterization of the compound's bioactivity, providing critical insights for its development as a fungicide.

Investigative Workflow Overview

The following diagram outlines the logical progression of experiments designed to systematically unravel the fungicide's mechanism of action, from initial susceptibility testing to detailed molecular target analysis.

investigative_workflow cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Primary Hypothesis Testing (Ergosterol Pathway) cluster_2 Phase 3: Secondary Target Investigation cluster_3 Phase 4: Synthesis & Conclusion start Test Compound: 1-[3-(4-Chloro-3-methylphenoxy) propyl]benzotriazole mic Protocol 1: Antifungal Susceptibility Testing (MIC Determination) start->mic Establish Bioactivity sterol Protocol 2: Sterol Profile Analysis (GC-MS) mic->sterol Test at sub-MIC & MIC concentrations mito Protocol 3: Mitochondrial Respiration mic->mito membrane Protocol 4: Cell Membrane Integrity mic->membrane cellcycle Protocol 5: Cell Cycle Analysis mic->cellcycle synthesis Data Interpretation & Integrated Mechanism Model sterol->synthesis mito->synthesis membrane->synthesis cellcycle->synthesis ergosterol_pathway acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol erg11 14α-demethylase (CYP51/ERG11) lanosterol->erg11 Catalyzes 14α-demethylation post_lanosterol Further Intermediates erg11->post_lanosterol ergosterol Ergosterol post_lanosterol->ergosterol fungicide 1-[3-(4-Chloro-3-methylphenoxy) propyl]benzotriazole fungicide->erg11 Inhibits

Sources

A Robust, Validated HPLC Method for the Analysis of 1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a systematic and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole. Recognizing the critical need for reliable analytical methods in drug development and quality control, this guide details a comprehensive approach, from initial method development to full validation according to the International Council for Harmonisation (ICH) guidelines. The developed reversed-phase HPLC (RP-HPLC) method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, coupled with photodiode array (PDA) detection. We provide a step-by-step protocol, the scientific rationale behind each experimental choice, and a framework for method validation to ensure its fitness for purpose. This document is intended to serve as a practical guide for scientists requiring a precise, accurate, and reliable method for the analysis of this compound and structurally similar molecules.

Introduction and Analyte Properties

1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole is a complex heterocyclic compound. Its structure, comprising a benzotriazole core linked to a substituted phenoxypropyl side chain, suggests significant hydrophobicity. Benzotriazole derivatives are utilized in various fields, including as corrosion inhibitors and in pharmaceutical development, where they can exhibit a range of biological activities.[1][2] The accurate quantification and impurity profiling of such active pharmaceutical ingredients (APIs) are paramount for ensuring product safety and efficacy.

Physicochemical Considerations for Method Development:

  • Structure and Polarity: The molecule possesses a non-polar character due to the benzene rings and the propyl chain. This makes it an ideal candidate for reversed-phase chromatography, which separates compounds based on hydrophobic interactions.[3][4]

  • pKa: The parent benzotriazole is a weak acid with a pKa of approximately 8.2.[1] The N-alkylation in the target molecule removes this acidic proton, rendering the compound largely neutral across a wide pH range. However, controlling the mobile phase pH is still a good practice to suppress the ionization of any potential acidic or basic impurities and to minimize interactions with residual silanols on the silica-based column packing, ensuring sharp, symmetrical peaks.[4][5]

  • UV Absorbance: The presence of two aromatic rings (benzotriazole and chloromethyl-benzene) suggests strong ultraviolet (UV) absorbance, making UV-based detection, particularly with a Photodiode Array (PDA) detector, a suitable choice for sensitive and specific detection. A PDA detector offers the significant advantage of acquiring the entire UV-visible spectrum for a peak, which is invaluable for peak purity assessment and method development.[6][7][8]

Materials, Reagents, and Equipment

Materials and Reagents:

  • 1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole reference standard

  • Acetonitrile (ACN), HPLC grade or higher

  • Methanol (MeOH), HPLC grade or higher

  • Water, HPLC or Milli-Q grade

  • Formic acid (FA), LC-MS grade

  • Phosphoric acid (H₃PO₄), analytical grade

  • Volumetric flasks, pipettes, and autosampler vials

Equipment:

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary Solvent Delivery Pump

    • Autosampler with temperature control

    • Column Thermostat

    • Photodiode Array (PDA) or Diode Array (DAD) Detector[9]

  • Analytical balance

  • pH meter

  • Sonication bath or vacuum degasser

Protocol 1: HPLC Analytical Method Development

The development of a robust HPLC method is a systematic process. The following steps are designed to efficiently identify the optimal chromatographic conditions.

Initial Screening and Instrument Setup
  • Standard Preparation: Prepare a stock solution of the reference standard in acetonitrile at a concentration of approximately 1.0 mg/mL. From this, prepare a working solution of ~50 µg/mL in a 50:50 mixture of acetonitrile and water.

  • Column Selection: A C18 column is the most logical starting point for a hydrophobic molecule.[10][11] More than 90% of commercial HPLC columns utilize silica as the base material due to its high-pressure resistance and modifiability.[10] A standard dimension like 4.6 x 150 mm with 3.5 or 5 µm particles provides a good balance of efficiency and backpressure for initial development.[12]

  • Wavelength Selection:

    • Inject the working standard solution into the HPLC system.

    • Using the PDA detector, acquire the UV spectrum from 190 to 400 nm at the apex of the analyte peak.[6]

    • Identify the wavelength of maximum absorbance (λ-max) for sensitive detection. Also, consider selecting a wavelength on the shoulder of the peak if baseline noise is high at the λ-max or to avoid interference from excipients.

Mobile Phase Optimization

The goal is to achieve a retention factor (k) between 2 and 10 for the main peak, with good peak shape (tailing factor close to 1.0).

  • Organic Modifier Screening:

    • Rationale: Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC.[13] Acetonitrile generally has a lower viscosity and provides better peak shapes for many compounds.

    • Protocol: Perform initial isocratic runs using different ratios of Mobile Phase A (Water) and Mobile Phase B (Acetonitrile or Methanol). For example, start with 60% B, 70% B, and 80% B to find a composition that elutes the main peak within a reasonable time.

  • Mobile Phase Additive/pH Adjustment:

    • Rationale: Although the target analyte is neutral, acidic modifiers are often used to improve peak shape by suppressing the ionization of silanol groups on the stationary phase.[4]

    • Protocol: Prepare Mobile Phase A with 0.1% formic acid or 0.1% phosphoric acid. Repeat the isocratic runs. Compare the peak shape, retention time, and resolution from any impurities. A mobile phase pH that is at least 1.0 unit away from the analyte's pKa ensures that it is fully ionized or non-ionized, leading to better reproducibility.[5]

Gradient Elution Development

A gradient elution is often necessary to separate the main peak from early and late-eluting impurities with good resolution in a single run.

  • Scouting Gradient:

    • Protocol: Run a broad linear gradient, for example, from 5% to 95% Acetonitrile (with 0.1% Formic Acid in the aqueous phase) over 20-30 minutes.

    • Analysis: This run will reveal the approximate organic solvent percentage at which the analyte elutes and will show the presence of any impurities.

  • Gradient Optimization:

    • Protocol: Based on the scouting run, design a more focused gradient. If the analyte elutes at 15 minutes in a 20-minute gradient from 5-95% ACN, the elution percentage is approximately (15/20)*(95-5) + 5 = 72.5% ACN.

    • Create a shallower gradient around this percentage (e.g., from 60% to 85% ACN over 15 minutes) to improve the resolution between the main peak and any closely eluting impurities.

    • Incorporate an initial isocratic hold for equilibration and a final high-organic wash to clean the column after each injection.[3]

Diagram: HPLC Method Development Workflow

MethodDevelopmentWorkflow Analyte Analyte Characterization (Structure, Polarity, UV) Start Select Starting Conditions - C18 Column - ACN/H2O Mobile Phase Analyte->Start Wavelength Determine λ-max (PDA Scan) Start->Wavelength Optimization Mobile Phase Optimization Wavelength->Optimization Scouting Run Broad Scouting Gradient (e.g., 5-95% ACN) Optimization->Scouting FineTune Optimize Gradient Slope & Time Scouting->FineTune FinalMethod Final Optimized Method FineTune->FinalMethod Validation Proceed to Method Validation FinalMethod->Validation

Caption: A logical workflow for systematic HPLC method development.

Optimized Analytical Method and System Suitability

The following table summarizes the final proposed method after systematic development.

Table 1: Final Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program Time (min)
0.0
15.0
15.1
18.0
18.1
22.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector PDA/DAD at 260 nm (example λ-max, to be determined experimentally)
Run Time 22 minutes
System Suitability Testing (SST)

Before any sample analysis, the chromatographic system must be verified to be performing adequately. This is achieved by injecting the working standard solution multiple times (typically n=5 or 6) and evaluating the results against pre-defined criteria.

Table 2: System Suitability Criteria

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 1.5Measures peak symmetry, indicating good chromatographic performance.
Theoretical Plates (N) > 2000Measures column efficiency and separation power.
%RSD of Retention Time ≤ 1.0%Demonstrates the stability and precision of the pump and solvent delivery.
%RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and detector response.

Protocol 2: Method Validation (ICH Q2(R2) Framework)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5][14] The following protocols are based on the ICH Q2(R2) guideline.[14][15]

Specificity
  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Analyze a sample of diluent (blank) to show no interfering peaks at the retention time of the analyte.

    • Analyze the reference standard of the analyte.

    • If available, analyze samples containing known impurities or force-degraded samples (e.g., acid, base, peroxide, heat, light exposure) to demonstrate that the analyte peak is resolved from all degradation products. The PDA detector's peak purity function can be used to support this.

Linearity and Range
  • Objective: To demonstrate a direct proportional relationship between the concentration of the analyte and the detector response over a specified range.

  • Protocol:

    • Prepare a series of at least five standard solutions covering the expected working range (e.g., 50% to 150% of the target concentration).

    • Inject each standard in triplicate.

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis.

  • Acceptance Criteria:

    • Correlation coefficient (r²) ≥ 0.999

    • The y-intercept should be close to zero.

Accuracy
  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Accuracy is typically assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).

    • This can be done by spiking a placebo matrix with known amounts of the analyte or by comparing results to a well-characterized reference material.[5]

  • Acceptance Criteria:

    • The percent recovery should be within 98.0% to 102.0%.

Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the standard solution at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria:

    • The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

  • Protocol: These can be determined based on the signal-to-noise ratio or from the standard deviation of the response and the slope of the calibration curve.

    • Signal-to-Noise: A ratio of 3:1 is generally acceptable for LOD, and 10:1 for LOQ.[16]

    • Calculation: LOD = 3.3 * (SD/S) and LOQ = 10 * (SD/S), where SD is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[16]

Robustness
  • Objective: To measure the capacity of the method to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Intentionally vary critical parameters one at a time, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2 °C)

    • Mobile phase composition (e.g., ± 2% organic)

  • Analysis: Evaluate the effect on system suitability parameters (retention time, peak area, tailing factor). The method is robust if the results remain within the acceptance criteria.

Diagram: Method Validation Logical Flow (ICH Q2)

ValidationFlow FitForPurpose Is the Method Fit for Purpose? Specificity Specificity (Analyte vs. Others) FitForPurpose->Specificity Linearity Linearity & Range (Proportional Response) FitForPurpose->Linearity Accuracy Accuracy (Closeness to True Value) FitForPurpose->Accuracy Precision Precision (Repeatability & Intermediate) FitForPurpose->Precision Robustness Robustness (Resists Small Changes) FitForPurpose->Robustness Limits LOD & LOQ (Sensitivity) FitForPurpose->Limits Validated Method is Validated Linearity->Validated Precision->Validated Limits->Validated

Caption: Core parameters for analytical method validation per ICH Q2.

Conclusion

This application note provides a comprehensive framework for the development and validation of an HPLC analytical method for 1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole. By employing a systematic approach to optimize chromatographic parameters—including stationary phase, mobile phase, and gradient conditions—a selective and efficient RP-HPLC method was established. The subsequent validation protocol, grounded in the principles of the ICH Q2(R2) guideline, ensures that the method is accurate, precise, and robust, making it suitable for routine quality control and stability testing in a regulated environment. This detailed guide serves as a valuable resource for scientists engaged in the analysis of this and related compounds, promoting scientific integrity and regulatory compliance.

References

  • SCION Instruments. (n.d.). Diode Array Detector HPLC | DAD. Retrieved from [Link]

  • McBrien, M. (2016, March 15). Column Selection for HPLC Method Development. LCGC International. Retrieved from [Link]

  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I). Retrieved from [Link]

  • Next LVL Programming. (2025, March 24). How To Select Mobile Phase In HPLC Method Development? Retrieved from [Link]

  • Phenomenex. (2025, April 1). Types of HPLC Detectors. Retrieved from [Link]

  • Pharma Growth Hub. (2023, December 1). Choosing the Right Column Dimensions for HPLC Method. Retrieved from [Link]

  • Axion Labs. (n.d.). How To Choose An HPLC Column (Video). Retrieved from [Link]

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]

  • GenTech Scientific. (2023, February 17). A Brief Overview of PDA Detectors in HPLC. Retrieved from [Link]

  • Contract Testing Laboratories of America. (2024, January 16). HPLC Analysis with Diode Array Detection. Retrieved from [Link]

  • Marshall Scientific. (n.d.). Waters 996 HPLC Photo Diode Array Detector. Retrieved from [Link]

  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]

  • Agrahari, V., Bajpai, M., & Nanda, S. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research J. Pharm. and Tech., 6(5), 459-464. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Dong, M. W. (2013). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America.
  • Ishii, K., et al. (2000). Selection of mobile phase in high-performance liquid chromatographic determination for medicines. PubMed. Retrieved from [Link]

  • Rajmane, A. D., & Shinde, K. P. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis.
  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • McCalley, D. V., et al. (2022, December 1). Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity. LCGC International. Retrieved from [Link]

  • Kumar, P., & Kumar, R. (2023). Analytical Method Development and Validation by RP-HPLC technique: a Review.
  • Jin, X., et al. (2009). Simultaneous determination of benzotriazoles and benzothiazole in surface water by solid phase extraction and high performance liquid chromatography. ResearchGate. Retrieved from [Link]

  • Biotage. (2023, January 20). How do I develop a reversed-phase flash column chromatography method? Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of 5-Methyl-1H-benzotriazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]

  • Weiss, S., & Reemtsma, T. (2005). Determination of Benzotriazole Corrosion Inhibitors from Aqueous Environmental Samples by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzotriazole. Retrieved from [Link]

  • Ataman Kimya. (n.d.). BENZOTRIAZOLE. Retrieved from [Link]

  • Wang, Y., et al. (2020). Determination of benzotriazole and benzothiazole derivatives in marketed fish by double-vortex-ultrasonic assisted matrix solid-phase dispersion and ultrahigh-performance liquid chromatography-high resolution mass spectrometry. PubMed. Retrieved from [Link]

  • Wang, Y., et al. (2021). Determination of benzotriazole and benzothiazole derivatives in tea beverages by deep eutectic solvent-based ultrasound-assisted liquid-phase microextraction and ultrahigh-performance liquid chromatography-high resolution mass spectrometry. PubMed. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Agilent. (2024, May 23). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Retrieved from [Link]

  • Jamkhandi, C. M., et al. (2015). Physico-chemical Properties of Benzotriazole derivatives. ResearchGate. Retrieved from [Link]

  • chemeurope.com. (n.d.). Benzotriazole. Retrieved from [Link]

  • Wincom, Inc. LLC. (n.d.). Solid Benzotriazole Manufacturer, Supplier. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Chloro-4-[3-chloro-1-(1-methylethoxy)propyl]benzene. PubChem Compound Database. Retrieved from [Link]

  • Chemazone. (n.d.). 1-[3-(4-methylphenoxy)propyl]benzotriazole-5-carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Benzotriazole. PubChem Compound Database. Retrieved from [Link]

  • International Programme on Chemical Safety. (n.d.). ICSC 1091 - BENZOTRIAZOLE. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2024, October 1).
  • National Center for Biotechnology Information. (n.d.). Benzotriazol-1-yl-(3,4-dimethoxyphenyl)methanone. PubChem Compound Database. Retrieved from [Link]

  • International Invention of Scientific Journal. (2021, March 28).

Sources

Application Notes and Protocols for 1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole in Agricultural Research

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential agricultural applications of the novel benzotriazole derivative, 1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole. While specific data on this compound is not publicly available, this guide synthesizes established knowledge of benzotriazole chemistry, its fungicidal and plant growth regulatory properties, and standard agricultural research methodologies to propose a robust framework for its evaluation. Detailed protocols for in vitro and in vivo screening, along with insights into the potential mechanisms of action, are provided to facilitate the exploration of this compound as a new agrochemical candidate.

Introduction: The Potential of Benzotriazole Derivatives in Agriculture

Benzotriazole and its derivatives are a versatile class of heterocyclic compounds with a broad spectrum of biological activities.[1][2] In agriculture, they have garnered significant interest for their potential as fungicides and plant growth regulators.[3][4] The structural motif of a triazole ring is a key feature in many commercially successful fungicides, which often act by inhibiting sterol biosynthesis in fungi, a critical process for maintaining cell membrane integrity.[5][6][7] Furthermore, studies have demonstrated that certain benzotriazole derivatives can exhibit auxin-like activity, influencing plant growth and development by acting as activators at low concentrations and inhibitors at higher concentrations.[8][9] Some derivatives have also been identified as plant activators, capable of inducing Systemic Acquired Resistance (SAR), which primes the plant's natural defense mechanisms against a wide range of pathogens.[10]

The compound 1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole incorporates several key structural features that suggest potential bioactivity:

  • The Benzotriazole Nucleus: The foundation for a range of biological activities.[1]

  • A Chloro-methylphenoxy Group: Halogenated and alkylated phenolic moieties are common in agrochemicals and can influence lipophilicity and target interaction.

  • A Propyl Linker: The length and flexibility of the linker chain can significantly impact the molecule's ability to bind to its target site.

This guide provides a systematic approach to characterizing the agricultural potential of this novel compound.

Proposed Applications and Mechanisms of Action

Based on the known activities of related compounds, 1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole is a candidate for two primary agricultural applications: as a fungicide and as a plant growth regulator.

Fungicidal Activity

Hypothesized Mechanism of Action: Many triazole-based fungicides function as demethylation inhibitors (DMIs), targeting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[11] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes. Inhibition of CYP51 disrupts membrane structure and function, leading to fungal growth inhibition and cell death.[5][7] It is plausible that 1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole could operate through a similar mechanism.

Plant Growth Regulation

Hypothesized Mechanism of Action: The auxin-like activity of some benzotriazole derivatives suggests they may interact with plant hormone signaling pathways.[8][9] Depending on the concentration and the specific plant species, this compound could potentially be used to:

  • Promote root growth: Enhancing nutrient and water uptake.

  • Increase biomass: Leading to higher crop yields.

  • Control lodging: By regulating stem elongation.

  • Induce stress tolerance: By modulating hormonal responses to abiotic and biotic stresses.

Experimental Protocols

The following protocols provide a step-by-step guide for the initial screening and evaluation of 1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole.

In Vitro Fungicidal Activity Assay

This protocol is designed to determine the direct inhibitory effect of the compound on the mycelial growth of key plant pathogenic fungi.

Objective: To determine the half-maximal effective concentration (EC50) of the test compound against a panel of fungal pathogens.

Materials:

  • 1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole (Test Compound)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Potato Dextrose Agar (PDA) or other suitable fungal growth medium

  • Cultures of relevant plant pathogenic fungi (e.g., Fusarium graminearum, Botrytis cinerea, Rhizoctonia solani)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the test compound in DMSO.

  • Media Preparation: Autoclave the PDA medium and allow it to cool to 50-60°C.

  • Amended Media Preparation: Add the appropriate volume of the stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also prepare a control plate with an equivalent amount of DMSO without the test compound.

  • Plating: Pour the amended and control media into sterile petri dishes and allow them to solidify.

  • Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing fungal culture onto the center of each plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (typically 25-28°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate reaches the edge of the dish.

  • Analysis: Calculate the percentage of growth inhibition for each concentration compared to the control. Determine the EC50 value using probit analysis or other suitable statistical software.[12]

Data Presentation:

Concentration (µg/mL)Mean Colony Diameter (mm)Standard DeviationGrowth Inhibition (%)
Control (DMSO)0
0.1
1
10
50
100
In Vivo Plant Growth Regulation Assay

This protocol outlines a method for assessing the effect of the test compound on the early growth of a model plant species.

Objective: To evaluate the dose-dependent effect of the test compound on seed germination, root elongation, and shoot growth.

Materials:

  • 1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole (Test Compound)

  • Seeds of a model plant (e.g., Arabidopsis thaliana, lettuce, or wheat)

  • Sterile filter paper

  • Sterile petri dishes

  • Growth chamber with controlled light and temperature

Procedure:

  • Test Solution Preparation: Prepare a series of aqueous solutions of the test compound at different concentrations (e.g., 10⁻⁸ M, 10⁻⁷ M, 10⁻⁶ M, 10⁻⁵ M, 10⁻⁴ M). An equivalent concentration of the solvent (if used for initial dissolution) should be used for the control.

  • Seed Sterilization: Surface sterilize the seeds to prevent microbial contamination.[13]

  • Plating: Place two layers of sterile filter paper in each petri dish and moisten them with the respective test solutions.

  • Sowing: Place a defined number of seeds (e.g., 20) on the filter paper in each dish.

  • Incubation: Place the petri dishes in a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).

  • Data Collection: After a set period (e.g., 7-10 days), measure the following parameters:

    • Germination rate (%)

    • Primary root length (mm)

    • Shoot length (mm)

    • Fresh weight (mg)

  • Analysis: Statistically compare the measurements for each treatment group to the control group using an appropriate test (e.g., ANOVA followed by Dunnett's test).

Data Presentation:

Concentration (M)Germination Rate (%)Mean Root Length (mm)Mean Shoot Length (mm)Mean Fresh Weight (mg)
Control
10⁻⁸
10⁻⁷
10⁻⁶
10⁻⁵
10⁻⁴
Greenhouse Efficacy Trial (Fungicide)

This protocol describes a more advanced evaluation of the compound's protective and curative fungicidal activity on whole plants.

Objective: To assess the efficacy of the test compound in preventing or treating a specific plant disease in a controlled greenhouse environment.

Materials:

  • Healthy host plants of a susceptible variety

  • Culture of a virulent plant pathogen

  • Test compound formulated for spray application

  • A commercial fungicide as a positive control

  • Greenhouse with controlled temperature, humidity, and lighting

Procedure:

  • Plant Propagation: Grow the host plants to a suitable growth stage for infection.

  • Treatment Application:

    • Protective: Spray the plants with different concentrations of the test compound and the positive control. Allow the spray to dry before inoculation.

    • Curative: Inoculate the plants with the pathogen first, and then apply the treatments after a set incubation period.

  • Inoculation: Inoculate the treated and untreated control plants with a spore suspension or mycelial slurry of the pathogen.

  • Incubation: Place the plants in a high-humidity environment to promote infection and disease development.

  • Disease Assessment: After a sufficient incubation period, assess the disease severity using a standardized rating scale (e.g., percentage of leaf area affected).

  • Analysis: Calculate the disease control efficacy for each treatment compared to the untreated control.

Data Presentation:

TreatmentConcentrationMean Disease Severity (%)Disease Control Efficacy (%)
Untreated Control-0
Test CompoundConc. 1
Test CompoundConc. 2
Test CompoundConc. 3
Positive ControlLabel Rate

Visualizing Experimental Workflows

Fungicide_Screening_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo (Greenhouse) Trial a Stock Solution Preparation b Amended Media Preparation a->b c Inoculation with Fungal Pathogens b->c d Incubation & Data Collection c->d e EC50 Determination d->e f Plant Propagation e->f Promising Candidates g Compound Formulation & Application f->g h Pathogen Inoculation g->h i Incubation & Disease Development h->i j Disease Severity Assessment i->j k Efficacy Calculation j->k

Caption: Workflow for fungicidal evaluation of a novel compound.

PGR_Screening_Workflow cluster_0 In Vitro Assay cluster_1 Greenhouse/Field Trial a Test Solution Preparation b Seed Sterilization & Plating a->b c Incubation in Growth Chamber b->c d Measurement of Growth Parameters c->d e Statistical Analysis d->e f Plant Cultivation e->f Effective Concentrations g Compound Application (Foliar/Drench) f->g h Monitoring Plant Growth & Development g->h i Yield & Biomass Measurement h->i j Data Analysis i->j

Caption: Workflow for plant growth regulator screening.

Safety and Environmental Considerations

As with any novel chemical compound, a thorough evaluation of the toxicological and ecotoxicological profile of 1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole is essential.[14] Studies on its persistence in soil and water, as well as its potential effects on non-target organisms, should be conducted in later stages of development.[15]

Conclusion

While the specific agricultural applications of 1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole remain to be elucidated, its chemical structure suggests significant potential as a fungicide and/or a plant growth regulator. The protocols and frameworks outlined in this guide provide a scientifically rigorous and efficient pathway for its evaluation. By systematically characterizing its biological activity, researchers can determine the viability of this novel compound as a next-generation agrochemical.

References

  • Exploring the Chemical Properties and Applications of Benzotriazole Compound. (2024, September 29). Google AI Search.
  • Sparatore, F., La Rotonda, M. I., Ramundo, E., Silipo, C., & Vittoria, A. (1978). [Effect of benzotriazole derivatives on plant growth. II]. Il Farmaco; edizione scientifica, 33(12), 924–944.
  • Sparatore, F., La Rotonda, M. I., Paglietti, G., Ramundo, E., Silipo, C., & Vittoria, A. (1978). [Benzotriazole derivatives active on plant growth. I. Preparation, characterization, and correlation between physicochemical properties and structure]. Il Farmaco; edizione scientifica, 33(12), 901–923.
  • Gullino, M. L., & Tinivella, F. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. MDPI.
  • The discovery of new scaffold of plant activators: From salicylic acid to benzotriazole. (n.d.).
  • TEST PROTOCOL FOR EFFICACY EVALUATION OF FUNGICIDES AGAINST DISEASES IN RICE. (n.d.).
  • Benzotriazole: An overview of its versatile biological behaviour. (2024, June 30).
  • An exploration of sundry nature of benzotriazole derivatives: a review. (2019, May 2). SciSpace.
  • Advances In Synthesis and Biological Activities of Benzotriazole Analogues: A Micro Review. (n.d.).
  • Bretner, M., Baier, A., Kopańska, K., Najda, A., Schoof, A., Reinholz, M., ... & Borowski, P. (2005). Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. Antiviral chemistry & chemotherapy, 16(5), 315–326.
  • Singh, A., Kumar, A., & Sharma, S. (2022). Synthesis of benzothiazole-appended bis-triazole-based structural isomers with promising antifungal activity against Rhizoctonia solani. RSC advances, 12(40), 26090–26099.
  • Spring Wheat Plant Growth Regulator (PGR) Research Protocol. (n.d.). Alberta Grains.
  • Davis, D. (1954). Benzotriazole, a plant-growth regulator. Science (New York, N.Y.), 120(3128), 989.
  • Fungicide Use in Field Crops Web Book. (n.d.). Crop Protection Network.
  • Design, synthesis and evaluation of benzotriazole derivatives as novel antifungal agents. (2015, September 1). PubMed.
  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. (2024, November 11). GSC Online Press.
  • An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. (n.d.).
  • Chemical plant growth regulators - applic
  • Fungicide Resistance Assays for Fungal Plant Pathogens. (2025, December 22).
  • Zare, N., & Namazian, M. (2022). Sterilization protocols and the effect of plant growth regulators on callus induction and secondary metabolites production in in vitro cultures Melia azedarach L. AMB Express, 12(1), 1–13.
  • Synthesis, biological activity and structural study of new benzotriazole-based protein kinase CK2 inhibitors. (n.d.). RSC Publishing.
  • Environmental Impacts of Plant Growth Regulators in Modern Agriculture: Advances, Risks, and Sustainable Perspectives. (2026, March 18).
  • Benzotriazole: An overview on its vers
  • Persistence of triazole fungicides in agricultural topsoil is driven by reduced bioaccessibility with aging. (n.d.). PMC.
  • BENZOTRIAZOLES: TOXICITY AND DEGRADATION. (n.d.).
  • Extraction of Plant Growth Regulators and Their Impact on the Growth Processes of Cereal Crops. (2024, November 12).
  • Detection of Fungicide Resistance. (2013, May 15). IntechOpen.
  • Agricultural Triazole Fungicides. (n.d.).
  • Singh, A., Kumar, A., & Sharma, S. (2022). Synthesis of benzothiazole-appended bis-triazole-based structural isomers with promising antifungal activity against Rhizoctonia solani. RSC Publishing.
  • NITRIFICATION INHIBITION USING BENZOTRIAZOLES. (n.d.).
  • 1H-Benzotriazole and its mono-substituted derivatives - Draft Evaluation St

Sources

Application Note & Protocol: In Vitro Cytotoxicity and Antifungal Activity of 1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of drug-resistant fungal pathogens necessitates the discovery of novel antifungal agents. Benzotriazole derivatives have shown promise as a class of compounds with significant antifungal activity.[1][2] This document provides a comprehensive guide for the initial in vitro evaluation of a novel benzotriazole derivative, 1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole, against clinically relevant fungal pathogens. The protocols detailed herein describe the determination of its antifungal efficacy through the calculation of the Minimum Inhibitory Concentration (MIC) and its cytotoxic effect on mammalian cells to establish a preliminary safety profile.

Introduction: The Rationale for Investigating a Novel Benzotriazole Derivative

The azole class of antifungal drugs, which includes compounds with a triazole or imidazole ring, has been a cornerstone of antifungal therapy.[3][4] Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[5][6][7] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][8] Inhibition of this pathway disrupts membrane integrity, leading to either fungistatic (inhibition of growth) or fungicidal (killing of the fungus) effects.[6]

The compound 1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole incorporates a benzotriazole moiety, which is structurally related to the triazole ring found in established antifungal drugs. Numerous studies have demonstrated that benzotriazole derivatives possess a broad spectrum of pharmacological activities, including potent antifungal effects against pathogenic yeasts and molds.[1][9][10] Therefore, it is hypothesized that this novel compound may exert its antifungal activity through the disruption of ergosterol biosynthesis.

A critical aspect of antifungal drug development is ensuring a high therapeutic index, meaning the drug is effective against the fungal pathogen at concentrations that are not toxic to the host. Since both fungal and human cells are eukaryotic, there is a higher risk of off-target toxicity with antifungal agents compared to antibiotics that target prokaryotic bacteria.[11] Consequently, an early assessment of in vitro cytotoxicity against a representative mammalian cell line is an indispensable step in the evaluation of any new antifungal candidate.[11][12]

This application note provides a robust and detailed protocol for the initial screening of 1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole, enabling researchers to generate reliable and reproducible data on its antifungal activity and cytotoxicity.

Proposed Mechanism of Action

Based on the structural similarities to other azole antifungals, the proposed mechanism of action for 1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole is the inhibition of lanosterol 14-α-demethylase. This inhibition leads to a depletion of ergosterol and an accumulation of toxic sterol precursors in the fungal cell membrane, ultimately compromising its structure and function.

Antifungal Mechanism of Action Lanosterol Lanosterol 14-α-demethylase 14-α-demethylase Lanosterol->14-α-demethylase Ergosterol Ergosterol 14-α-demethylase->Ergosterol Biosynthesis Toxic Sterol Precursors Toxic Sterol Precursors 14-α-demethylase->Toxic Sterol Precursors Accumulation Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity Fungal Cell Viability Fungal Cell Viability Fungal Cell Membrane Integrity->Fungal Cell Viability 1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole 1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole 1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole->14-α-demethylase Inhibition Toxic Sterol Precursors->Fungal Cell Membrane Integrity Disruption

Caption: Proposed mechanism of action for the test compound.

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) M27 for yeasts.[13] The objective is to determine the Minimum Inhibitory Concentration (MIC) of the test compound.

Materials:

  • 1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole (Test Compound)

  • Fungal pathogens (e.g., Candida albicans, Cryptococcus neoformans)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer

  • Incubator (35°C)

  • Positive control antifungal (e.g., Fluconazole)

  • Sterile saline (0.85%)

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve the test compound in DMSO to a concentration of 10 mg/mL. Further dilute this stock solution in RPMI 1640 medium to create a working solution.

  • Preparation of Fungal Inoculum:

    • Culture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL.

    • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL in the test wells.[14]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of RPMI 1640 medium to all wells of a 96-well plate except the first column.

    • Add 200 µL of the working solution of the test compound to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last column of dilutions.

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well, resulting in a final volume of 200 µL.

  • Controls:

    • Growth Control: A well containing 100 µL of RPMI 1640 and 100 µL of the fungal inoculum (no test compound).

    • Sterility Control: A well containing 200 µL of RPMI 1640 only.

    • Positive Control: A separate set of dilutions with a known antifungal agent like fluconazole.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Determination of MIC: The MIC is the lowest concentration of the test compound at which there is a significant inhibition of visible growth compared to the growth control. This can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm).

In Vitro Cytotoxicity Assay: MTT Method

This protocol assesses the effect of the test compound on the viability of a mammalian cell line (e.g., HeLa, HEK293). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells.[11][15]

Materials:

  • 1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole (Test Compound)

  • Mammalian cell line (e.g., HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Sterile 96-well flat-bottom microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of approximately 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[15]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a cell-free blank.

  • Incubation: Incubate the plate for 24 or 48 hours in a CO2 incubator.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • After incubation, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental_Workflow cluster_0 Antifungal Susceptibility cluster_1 Cytotoxicity Assay cluster_2 Data Analysis A1 Prepare Compound Stock A3 Serial Dilution in 96-well Plate A1->A3 A2 Prepare Fungal Inoculum A4 Inoculate with Fungi A2->A4 A3->A4 A5 Incubate (24-48h) A4->A5 A6 Determine MIC A5->A6 Data Interpretation Calculate Selectivity Index (SI) SI = IC50 / MIC A6->Data Interpretation C1 Seed Mammalian Cells C2 Treat with Compound C1->C2 C3 Incubate (24-48h) C2->C3 C4 Add MTT & Incubate C3->C4 C5 Dissolve Formazan C4->C5 C6 Measure Absorbance C5->C6 C7 Calculate IC50 C6->C7 C7->Data Interpretation

Caption: Overall experimental workflow.

Data Presentation and Interpretation

The results of the antifungal susceptibility and cytotoxicity assays should be tabulated for clear comparison.

Table 1: Antifungal Activity of 1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole

Fungal PathogenMIC (µg/mL) of Test CompoundMIC (µg/mL) of Fluconazole
Candida albicans[Insert Value][Insert Value]
Cryptococcus neoformans[Insert Value][Insert Value]
[Other Pathogens][Insert Value][InsertValue]

Table 2: Cytotoxicity of 1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole

Mammalian Cell LineIncubation Time (h)IC50 (µg/mL)
HeLa24[Insert Value]
HeLa48[Insert Value]

A key parameter for evaluating the potential of a new antifungal agent is the Selectivity Index (SI) . The SI is the ratio of the cytotoxicity to the antifungal activity and provides a measure of the compound's specificity for the fungal target.

SI = IC50 / MIC

A higher SI value indicates greater selectivity for the fungal pathogen over mammalian cells, suggesting a more promising therapeutic window.

Concluding Remarks

This application note provides a foundational framework for the initial in vitro characterization of the novel benzotriazole derivative, 1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole. By following these standardized protocols, researchers can obtain reliable data on its antifungal potency and cytotoxicity. Promising results from these initial screens would warrant further investigation into the compound's spectrum of activity against a broader range of fungal pathogens, its mechanism of action, and its efficacy in in vivo models of fungal infection. The potential for this and other novel benzotriazole derivatives to address the growing challenge of antifungal resistance underscores the importance of such systematic evaluations.[10]

References

  • Journal of Skin and Sexually Transmitted Diseases. (2021, September 4). Drug interactions of azole antifungals. Retrieved from [Link]

  • Life Worldwide. (n.d.). Azole antifungals. Retrieved from [Link]

  • American Academy of Pediatrics. (2005, January 1). Azole Antifungal Agents. Pediatrics In Review. Retrieved from [Link]

  • Elsevier. (2015, September 1). Design, synthesis and evaluation of benzotriazole derivatives as novel antifungal agents. PubMed. Retrieved from [Link]

  • Lecturio. (2025, December 15). Azoles. Retrieved from [Link]

  • Medscape. (2024, September 27). Candidiasis Medication. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Antifungal Drug In Vitro Cytotoxicity Assessment Service. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M57 | Principles and Procedures for the Development of Epidemiological Cutoff Values for Antifungal Susceptibility Testing. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Cytotoxicity Evaluation, and Antifungal Activity of Novel Nitroglycerin Derivatives against Clinical Candida albicans Isolates. Retrieved from [Link]

  • GSC Online Press. (2024, November 11). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. Retrieved from [Link]

  • Allied Academies. (2013, March 15). Synthesis and Evaluation of Antifungal Activity of Benzotriazole Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Regulated Forms of Cell Death in Fungi. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024, April 24). Antifungal Susceptibility Testing for C. auris. Retrieved from [Link]

  • STEMart. (n.d.). Antifungal Activity Testing. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, March 20). Fungal-Induced Programmed Cell Death. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Retrieved from [Link]

  • ResearchGate. (2021, May 15). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Targeting intrinsic cell death pathways to control fungal pathogens. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, April 15). Targeting intrinsic cell death pathways to control fungal pathogens. PubMed. Retrieved from [Link]

  • ARUP Laboratories. (n.d.). Antimicrobial Susceptibility - Fungal (Yeasts and Molds). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Practical Guide to Antifungal Susceptibility Testing. Retrieved from [Link]

  • American Society for Microbiology. (2018, July 31). Do Fungi Undergo Apoptosis-Like Programmed Cell Death?. mBio. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024, April 24). Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips. Retrieved from [Link]

  • American Society for Microbiology. (n.d.). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. Retrieved from [Link]

Sources

Application Note: Quantitative Analysis of 1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole in Complex Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed and robust methodology for the quantitative analysis of 1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole in complex biological matrices, specifically human plasma. The protocol herein is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and metabolism studies. The described method utilizes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, which provides the requisite sensitivity, selectivity, and accuracy for bioanalytical studies. This document provides a comprehensive guide, from sample preparation to method validation, grounded in established scientific principles and regulatory guidelines.

Introduction

1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole is a novel small molecule with potential therapeutic applications. As with any drug candidate, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is paramount for successful clinical development. Accurate quantification of the parent compound in biological fluids is a critical component of these studies. Benzotriazole and its derivatives are a class of compounds known for their diverse biological activities.[1][2]

The inherent complexity of biological matrices such as plasma, which contains a high abundance of proteins, lipids, and other endogenous components, presents a significant analytical challenge.[3][4] These matrix components can interfere with the analysis, leading to ion suppression or enhancement in the mass spectrometer, thereby compromising the accuracy and precision of the results.[5] Therefore, a highly selective and sensitive analytical method is required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of small molecules in complex matrices due to its superior selectivity and sensitivity.[6]

This application note provides a comprehensive protocol for the extraction and quantification of 1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole in human plasma. The methodology is designed to be compliant with the principles outlined in the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines for the validation of analytical procedures.[7][8][9][10][11][12][13][14]

Experimental Workflow

The overall experimental workflow is depicted in the following diagram, illustrating the sequential steps from sample receipt to final data analysis.

Experimental Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis Sample_Receipt Sample Receipt (Plasma) Sample_Preparation Sample Preparation (Protein Precipitation) Sample_Receipt->Sample_Preparation Thawing & Vortexing LC_Separation LC Separation Sample_Preparation->LC_Separation Injection MS_Detection MS/MS Detection LC_Separation->MS_Detection Elution Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Data_Processing Data Processing & Quantification Data_Acquisition->Data_Processing Report_Generation Report Generation Data_Processing->Report_Generation

Caption: Overall experimental workflow for the quantitative analysis of 1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole in plasma.

Materials and Reagents

  • Analytes and Internal Standard:

    • 1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole (Reference Standard, >99% purity)

    • 1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole-d4 (Internal Standard, >99% purity, isotopic purity >99%)

  • Solvents and Chemicals:

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Water (Type I, 18.2 MΩ·cm)

    • Formic acid (LC-MS grade)

    • Ammonium formate (LC-MS grade)

  • Human Plasma:

    • Blank human plasma (K2-EDTA as anticoagulant) from certified vendors.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for removing the bulk of proteins from plasma samples.[3][15] Acetonitrile is a commonly used precipitating agent as it efficiently denatures and precipitates proteins while being compatible with reversed-phase liquid chromatography.[3]

Protocol:

  • Thaw plasma samples at room temperature.

  • Vortex the plasma samples for 10 seconds to ensure homogeneity.

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard (IS) working solution (100 ng/mL of 1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole-d4 in 50:50 acetonitrile:water).

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography

The chromatographic separation is designed to resolve the analyte and internal standard from endogenous plasma components to minimize matrix effects.

ParameterCondition
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 95% B in 3.0 min, hold at 95% B for 1.0 min, return to 10% B in 0.1 min, and re-equilibrate for 0.9 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry

The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for sensitive and selective detection.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Analyte: m/z 316.1 → 119.1 (Quantifier), m/z 316.1 → 91.1 (Qualifier) IS: m/z 320.1 → 123.1 (Quantifier)
Source Temperature 550°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas 9 psi
Ion Source Gas 1 50 psi
Ion Source Gas 2 60 psi

Note: The specific MRM transitions and collision energies should be optimized by direct infusion of the analyte and internal standard.

Method Validation

A comprehensive method validation must be performed to ensure the reliability of the analytical data, in accordance with ICH and FDA guidelines.[7][8][9][10][11][12][13][14]

Method_Validation_Process Validation_Start Method Validation Protocol Specificity Specificity & Selectivity Validation_Start->Specificity Linearity Linearity & Range Validation_Start->Linearity Accuracy Accuracy Validation_Start->Accuracy Precision Precision (Repeatability & Intermediate) Validation_Start->Precision LLOQ Lower Limit of Quantification (LLOQ) Validation_Start->LLOQ Validation_Report Validation Report Specificity->Validation_Report Linearity->Validation_Report Accuracy->Validation_Report Precision->Validation_Report Matrix_Effect Matrix Effect LLOQ->Matrix_Effect Recovery Extraction Recovery LLOQ->Recovery Stability Stability (Freeze-Thaw, Bench-Top, Long-Term) LLOQ->Stability Matrix_Effect->Validation_Report Recovery->Validation_Report Stability->Validation_Report

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this pharmaceutical intermediate. Our goal is to equip you with the expertise and practical insights necessary to achieve high purity and yield in your experiments.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the purification of crude 1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole. Each issue is analyzed with potential causes and actionable solutions.

Issue 1: Oily Product Instead of Crystalline Solid After Recrystallization

Scenario: Upon cooling the recrystallization solvent, the product separates as an oil rather than forming distinct crystals.

Potential Causes & Solutions:

  • Supersaturation and Melting Point: The compound's melting point may be below the temperature of the solution when it begins to come out of solution. This is common when the solution is highly supersaturated.

    • Solution: Reheat the solution to dissolve the oil completely. Add a small amount of additional hot solvent to reduce the saturation level. Allow the solution to cool much more slowly to promote crystal formation over oiling out. Seeding the solution with a previously obtained pure crystal can also be effective.[1]

  • Presence of Impurities: Impurities can significantly depress the melting point of the final product, leading to oiling out.

    • Solution: If slow cooling and seeding are ineffective, the crude material likely requires pre-purification. Consider using column chromatography to remove the impurities before attempting recrystallization again.[1][2]

Issue 2: Low Yield After Recrystallization

Scenario: The final isolated yield of the purified product is significantly lower than expected.

Potential Causes & Solutions:

  • Excessive Solvent Usage: Using too much solvent during the dissolution step will result in a significant portion of the product remaining in the mother liquor upon cooling.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. To recover some of the lost product, you can concentrate the mother liquor by carefully evaporating some of the solvent and then cooling it again to obtain a second crop of crystals. Be aware that the purity of the second crop may be lower.[1]

  • Premature Crystallization: If a hot filtration step was performed to remove insoluble impurities, the product may have crystallized prematurely on the filter paper or in the funnel.

    • Solution: Ensure that the funnel and receiving flask are pre-heated before hot filtration to prevent a rapid drop in temperature.

  • Improper Washing: Washing the collected crystals with a solvent that is not ice-cold can lead to the dissolution of the product.

    • Solution: Always use a minimal amount of ice-cold solvent to wash the crystals.[1]

Issue 3: Colored Impurities Persist After Purification

Scenario: The final product retains a noticeable color (e.g., yellow to brown), indicating the presence of impurities.

Potential Causes & Solutions:

  • Tarry or Polymeric Byproducts: The synthesis of benzotriazole derivatives can sometimes produce dark, tarry impurities that are difficult to remove.[3] These can arise from side reactions at elevated temperatures or the decomposition of intermediates.

    • Solution 1 (Recrystallization): Add a small amount of activated charcoal to the hot solution before filtration.[2] The charcoal will adsorb many colored impurities. Use it sparingly, as it can also adsorb some of your product.

    • Solution 2 (Adsorbent Treatment): For crude oils, treatment with an adsorbent like acid-treated bentonite or silica gel can be effective in decolorizing the product before final purification by chromatography or distillation.[4]

  • Oxidation of Starting Materials: If the starting materials, such as substituted phenols or anilines, have oxidized over time, they can introduce color into the final product.

    • Solution: Ensure the purity of your starting materials before beginning the synthesis.

Issue 4: Poor Separation During Column Chromatography

Scenario: The target compound and impurities are not well-separated on the silica gel column, leading to overlapping fractions and low purity.

Potential Causes & Solutions:

  • Inappropriate Solvent System: The polarity of the mobile phase (eluent) is critical for good separation.

    • Solution: Before running the column, perform thin-layer chromatography (TLC) with various solvent systems to find the optimal eluent. Aim for an Rf value of 0.2-0.4 for your target compound.[2] A common starting point for benzotriazole derivatives is a gradient of ethyl acetate in hexanes or methanol in dichloromethane.[2]

  • Column Overloading: Loading too much crude product onto the column will result in broad bands and poor separation.

    • Solution: Use an appropriate amount of silica gel for the amount of crude material you are purifying. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight.

  • Improper Column Packing: An improperly packed column with channels or cracks will lead to uneven flow of the mobile phase and poor separation.

    • Solution: Ensure the silica gel is packed uniformly as a slurry and is free of air bubbles.

II. Frequently Asked Questions (FAQs)

Q1: What is the best initial purification technique for crude 1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole?

A1: The choice of the initial purification technique depends on the physical state and impurity profile of your crude product.

  • If the crude product is a solid: Recrystallization is often a good first choice due to its simplicity and scalability.[5] A systematic solvent screen using small amounts of your crude material is recommended to find the optimal solvent or solvent system.[1] Common solvents for benzotriazole derivatives include ethanol, ethyl acetate, or mixtures like chloroform/hexanes.[1]

  • If the crude product is an oil: Purification is often more complex.[4] Column chromatography is generally the most effective method for purifying oily products.[2][4] Pre-treatment with adsorbents may be necessary to remove color.[4]

Q2: How can I effectively remove unreacted starting materials like 4-chloro-3-methylphenol or 1-(3-chloropropyl)benzotriazole?

A2: Liquid-liquid extraction is a powerful technique for removing starting materials with different acid-base properties or polarities.[6][7]

  • To remove unreacted 4-chloro-3-methylphenol (acidic): Dissolve the crude product in an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane). Wash the organic layer with an aqueous base solution (e.g., 1M sodium hydroxide or sodium bicarbonate). The acidic phenol will be deprotonated and move into the aqueous layer, while your neutral product remains in the organic layer.

  • To remove unreacted 1-(3-chloropropyl)benzotriazole (different polarity): If the polarity difference between your product and this starting material is significant, column chromatography should provide good separation.

Q3: My compound appears to be degrading on the silica gel column. What can I do?

A3: Some benzotriazole derivatives can be sensitive to the acidic nature of standard silica gel.

  • Solution: You can neutralize the silica gel by washing it with a dilute solution of a non-nucleophilic base, such as triethylamine in your eluent, and then re-equilibrating with the eluent alone. Alternatively, using a different stationary phase like alumina (basic or neutral) may prevent degradation.

Q4: What analytical techniques are best for assessing the purity of the final product?

A4: A combination of techniques is recommended for a comprehensive purity assessment.

  • Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity. A single spot on a TLC plate developed with an appropriate solvent system is a good indication of high purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. HPLC is particularly useful for separating closely related impurities.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of your compound and can reveal the presence of impurities with distinct signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound.

III. Visualization of Purification Workflow

General Purification Strategy

The following diagram outlines a general workflow for the purification of crude 1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole.

PurificationWorkflow Crude Crude Product Analysis1 Initial Analysis (TLC, NMR) Crude->Analysis1 LiquidExtraction Liquid-Liquid Extraction (Acid/Base Wash) Crude->LiquidExtraction Optional Pre-treatment Decision1 Solid or Oil? Analysis1->Decision1 Recrystallization Recrystallization Decision1->Recrystallization Solid ColumnChromatography Column Chromatography Decision1->ColumnChromatography Oil Analysis2 Purity Analysis (HPLC, NMR, MS) Recrystallization->Analysis2 ColumnChromatography->Analysis2 LiquidExtraction->Decision1 FinalProduct Pure Product Analysis2->FinalProduct

Caption: General purification workflow for 1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole.

Troubleshooting Recrystallization

This flowchart provides a decision-making process for troubleshooting common issues during recrystallization.

RecrystallizationTroubleshooting Start Start Recrystallization Cooling Cooling Solution Start->Cooling Outcome Observe Outcome Cooling->Outcome OilingOut Product Oils Out Outcome->OilingOut Oil NoCrystals No Crystals Form Outcome->NoCrystals Nothing LowYield Low Yield Outcome->LowYield Poor Yield Success Crystals Form Outcome->Success Crystals Action_Reheat Reheat & Add More Solvent OilingOut->Action_Reheat Action_Scratch Scratch Flask / Seed NoCrystals->Action_Scratch Action_Concentrate Concentrate Mother Liquor LowYield->Action_Concentrate Action_SlowCool Cool Slowly / Seed Action_Reheat->Action_SlowCool

Caption: Troubleshooting flowchart for recrystallization issues.

IV. References

  • BenchChem. (n.d.). Technical Support Center: Recrystallization of 3-(Benzotriazol-1-yl)propan-1-amine. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Purification of 7-Chloro-1H-benzo[d]triazole Derivatives. Retrieved from

  • Google Patents. (n.d.). JP2007224014A - Method for purification of benzotriazole derivative. Retrieved from

  • Growing Science. (2024). Benzotriazole and its derivatives. Retrieved from

  • Syrris. (n.d.). Liquid-Liquid Extraction: An Overview. Retrieved from

  • Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from

  • BenchChem. (n.d.). Minimizing byproduct formation during benzotriazole synthesis. Retrieved from

  • Google Patents. (n.d.). US3334054A - Purification of benzotriazole. Retrieved from

  • ResearchGate. (n.d.). Simultaneous determination of benzotriazoles and benzothiazole in surface water by solid phase extraction and high performance liquid chromatography. Retrieved from

Sources

Stability and degradation pathway of 1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole. Given the specific substitution pattern of this molecule, this document synthesizes information from studies on analogous benzotriazole derivatives to anticipate and troubleshoot potential stability and degradation challenges.

Section 1: Understanding the Stability Profile (FAQs)

This section addresses common questions regarding the stability of 1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole, with insights derived from the broader class of substituted benzotriazoles.

Q1: What are the most likely degradation pathways for this compound under typical experimental and environmental conditions?

Q2: How do the chloro- and methyl- substituents on the phenoxy ring influence stability?

A2: The chloro- and methyl- groups can have several effects. The chlorine atom, being an electron-withdrawing group, can influence the electron density of the aromatic ring and potentially affect its susceptibility to oxidative and photodegradation. The methyl group, being electron-donating, can also alter the molecule's reactivity. Furthermore, the position of these substituents will influence the regioselectivity of degradation reactions, such as hydroxylation.[2][3]

Q3: Is the benzotriazole ring itself stable?

A3: The benzotriazole ring is generally quite stable.[4] However, under certain conditions, such as advanced oxidation processes or some microbial actions, the triazole ring can be opened.[5] Photodegradation can also lead to the formation of products like aniline and phenazine from the parent benzotriazole structure, indicating ring transformation.

Q4: What impact should I expect from pH on the stability of my compound in aqueous solutions?

A4: The stability of benzotriazoles, particularly during photodegradation, can be pH-dependent.[6] This is often due to the ionization state of the molecule, which can alter its light absorption characteristics and reactivity with photochemically generated species.[1] For 1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole, it is advisable to conduct stability studies across a range of pH values relevant to your application.

Q5: What are the likely degradation products I should be looking for?

A5: Based on studies of analogous compounds, you can anticipate several types of degradation products:

  • Hydroxylated derivatives: Hydroxylation of the benzotriazole or the phenoxy ring is a common metabolic and photodegradation pathway.[2][7]

  • Side-chain oxidation: The propyl chain could be a site for oxidation, potentially leading to the formation of alcohols, ketones, or carboxylic acids.

  • Ether bond cleavage: The ether linkage between the propyl chain and the phenoxy group could be cleaved, resulting in 1-(3-hydroxypropyl)benzotriazole and 4-chloro-3-methylphenol.

  • Dechlorination: Loss of the chlorine atom from the phenoxy ring is a possible degradation step, particularly under reductive conditions.[1]

  • Triazole ring opening: More aggressive degradation conditions can lead to the cleavage of the triazole ring.[5]

Section 2: Troubleshooting Experimental Instability

This section provides a structured approach to identifying and resolving stability issues encountered during your experiments.

Issue 1: Inconsistent results or loss of parent compound in solution over a short period.

Possible Cause 1: Photodegradation Many benzotriazole derivatives are susceptible to degradation upon exposure to UV light.[6][8][9]

  • Troubleshooting Steps:

    • Protect your solutions from light by using amber vials or wrapping your glassware in aluminum foil.

    • Conduct a controlled experiment where one set of samples is exposed to ambient light and another is kept in the dark.

    • Analyze both sets of samples at various time points using a suitable analytical method like HPLC-UV or LC-MS to quantify the parent compound. A significant difference in concentration between the light-exposed and dark-control samples confirms photodegradation.

Possible Cause 2: Adsorption to Surfaces Benzotriazoles can be somewhat hydrophobic and may adsorb to plastic or glass surfaces, leading to an apparent loss of compound from the solution.

  • Troubleshooting Steps:

    • Compare the recovery of the compound from different types of containers (e.g., polypropylene vs. borosilicate glass).

    • Consider silanizing glassware to reduce active adsorption sites.

    • Include a rinsing step of the container with an organic solvent in your sample preparation to recover any adsorbed compound.

Issue 2: Appearance of unexpected peaks in your chromatogram during analysis.

Possible Cause: On-column or in-source degradation The analytical conditions themselves can sometimes cause degradation of a labile compound.

  • Troubleshooting Steps:

    • For LC-MS:

      • Vary the ion source temperature and voltages to see if the profile of degradation products changes.

      • Analyze the sample via direct infusion without the analytical column to isolate the effect of the LC separation.

    • For GC-MS:

      • High injector temperatures can cause thermal degradation. Try lowering the injector temperature.

      • Derivatization of the molecule might be necessary to improve its thermal stability for GC analysis.

Issue 3: Low or no observed biodegradation in your assay.

Possible Cause 1: Toxicity of the compound to microorganisms High concentrations of some benzotriazoles can be inhibitory or toxic to the microorganisms used in biodegradation assays.[1]

  • Troubleshooting Steps:

    • Start with a lower concentration of your test compound.

    • Perform a toxicity pre-test to determine the concentration at which microbial activity is not inhibited.

    • Ensure that the microbial culture is healthy and active before introducing your compound.

Possible Cause 2: Recalcitrance of the compound Benzotriazoles are known for their resistance to biodegradation.[3][10]

  • Troubleshooting Steps:

    • Use an acclimated microbial consortium that has been previously exposed to similar compounds.

    • Ensure that the experimental conditions (e.g., aerobic, anaerobic, presence of co-substrates) are optimal for the expected degradation pathway.[3][10]

    • Be prepared for long incubation times, as biodegradation can be slow.

Section 3: Experimental Protocols

Protocol 1: General Stability Assessment in Aqueous Solution

This protocol provides a framework for assessing the hydrolytic and photolytic stability of 1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole.

Materials:

  • 1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole

  • HPLC-grade water, acetonitrile, and methanol

  • pH buffers (e.g., phosphate, acetate)

  • Amber and clear glass vials with screw caps

  • UV lamp (e.g., 254 nm or a broad-spectrum source)

  • HPLC-UV or LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in methanol or acetonitrile.

  • Prepare a series of aqueous solutions of the compound at a defined concentration (e.g., 10 µg/mL) in different pH buffers (e.g., pH 4, 7, and 9).

  • For each pH, dispense the solution into two sets of vials: one clear (for photostability) and one amber (for hydrolytic stability/dark control).

  • Place the clear vials under a UV lamp at a controlled temperature. Place the amber vials in the same temperature-controlled environment but protected from light.

  • At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Immediately analyze the samples by a validated HPLC or LC-MS/MS method to determine the concentration of the parent compound.

  • Plot the concentration of the parent compound versus time for each condition to determine the degradation kinetics.

Protocol 2: Identification of Degradation Products by LC-MS/MS

This protocol outlines a general approach for identifying potential degradation products.

Analytical System:

  • Liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[2][7][8][11]

Procedure:

  • Subject the compound to forced degradation under conditions where instability was observed (e.g., prolonged UV exposure, incubation with a microbial culture).

  • Analyze the degraded sample using LC-HR-MS/MS.

  • Process the data to find masses that are present in the degraded sample but not in the control (t=0) sample.

  • Based on the accurate mass measurements, predict the elemental composition of the potential degradation products.

  • Use the fragmentation patterns (MS/MS spectra) to elucidate the structures of the degradation products. Compare these with the fragmentation of the parent compound.

  • Propose degradation pathways based on the identified products.

Table of Potential Degradation Products and their Mass Differences
Potential ModificationMass Change from ParentExample Structure
Hydroxylation+16 DaAddition of an -OH group to an aromatic ring
Dechlorination-34 DaReplacement of -Cl with -H
Ether Cleavage + HydrolysisVariesCleavage of the C-O-C bond
Propyl Chain Oxidation (to COOH)+14 DaConversion of -CH2- to -C(O)OH

Section 4: Visualizations

Predicted Degradation Pathway

DegradationPathway cluster_photodegradation Photodegradation cluster_biodegradation Biodegradation Parent 1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole Hydroxylated_BT Hydroxylated Benzotriazole Ring Parent->Hydroxylated_BT OH• Hydroxylated_Phenoxy Hydroxylated Phenoxy Ring Parent->Hydroxylated_Phenoxy OH• Ether_Cleavage Ether Bond Cleavage (4-Chloro-3-methylphenol + 1-(3-hydroxypropyl)benzotriazole) Parent->Ether_Cleavage Enzymatic Dechlorination Dechlorinated Product Parent->Dechlorination Reductive Ring_Opening Triazole Ring Opening Ether_Cleavage->Ring_Opening Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Prepare Stock Solution Working Prepare Aqueous Working Solutions (various pH) Stock->Working Light Photostability (Clear Vials, UV Exposure) Working->Light Dark Hydrolytic Stability (Amber Vials, Dark) Working->Dark Sampling Sample at Timepoints Light->Sampling Dark->Sampling HPLC HPLC or LC-MS/MS Analysis Sampling->HPLC Data Data Analysis (Kinetics, Product ID) HPLC->Data

Sources

Optimization of reaction conditions for N-alkylation of benzotriazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the N-alkylation of benzotriazole. Benzotriazole functionalization is notoriously challenging due to tautomeric equilibrium, which often leads to complex mixtures of N1- and N2-alkylated isomers.

This guide bypasses generic advice, focusing instead on the mechanistic causality behind reaction conditions, self-validating experimental protocols, and kinetic vs. thermodynamic control.

Part 1: Knowledge Base & Regioselectivity Troubleshooting (FAQ)

Q1: Why does my benzotriazole alkylation yield a near-equal mixture of N1 and N2 isomers, and what dictates this regioselectivity? A1: Benzotriazole exists in a tautomeric equilibrium between its 1H and 2H forms. When you subject it to standard basic conditions (e.g., NaOH or NaOEt), deprotonation yields a highly delocalized benzotriazolide anion. Alkylating this anion typically proceeds under thermodynamic control, which slightly favors the N1-alkylated product. However, the energy difference between the N1 and N2 transition states is minimal. Consequently, traditional methods using NaOH in hazardous solvents like DMF often result in poor selectivity, yielding N1:N2 ratios as low as 53:47[1]. To achieve high regioselectivity, you must abandon simple thermodynamic base catalysis and instead manipulate the kinetic pathway using tailored microenvironments, phase-transfer catalysts, or Lewis acids.

Q2: How can I optimize conditions to achieve strictly N1-selective alkylation without using carcinogenic solvents like DMF? A2: You can shift the reaction toward N1-selectivity by utilizing solid-supported phase-transfer catalysis or basic ionic liquids. For instance, performing the reaction in the basic ionic liquid [Bmim]OH under solvent-free conditions eliminates DMF and improves the N1:N2 ratio to 68:32[1]. For even higher N1-selectivity, a solvent-free method utilizing K₂CO₃ dispersed on silica gel (SiO₂) with tetrabutylammonium bromide (TBAB) is highly effective[2]. The SiO₂ provides a massive surface area that maximizes base interaction, while TBAB facilitates tight ion-pairing, driving the regioselective formation of 1-alkyl benzotriazoles in moderate to high yields[2].

Q3: My target active pharmaceutical ingredient (API) requires exclusive N2-alkylation. Standard bases fail to provide this. What is the recommended protocol? A3: N2-alkylation is thermodynamically disfavored. To achieve >99% N2 selectivity, you must bypass the standard benzotriazolide anion pathway entirely. Recent breakthroughs demonstrate that using pentafluorophenyl-substituted iridium porphyrins, such as Ir(BCFP)Cl, in combination with α-diazoacetates completely reverses the regioselectivity[3]. The metalloporphyrin catalyst creates a sterically and electronically constrained microenvironment. It forms a metal-carbene intermediate that kinetically restricts N1 attack, forcing the benzotriazole to attack exclusively via the N2 position, yielding up to 97% efficiency and 99% N2 selectivity[3].

Q4: How can I self-validate that my N1 vs. N2 selectivity is kinetically controlled rather than thermodynamically driven? A4: A robust protocol must be self-validating. You can confirm kinetic control via in situ NMR spectroscopy. For example, during borinic acid-catalyzed N-alkylations, monitoring the reaction in benzene-d6 will show that the N1:N2 regioisomeric ratio remains strictly constant over the entire course of the reaction[4]. If you subject an isolated mixture of N1 and N2 isomers to your reaction conditions (heating with the catalyst) and observe no change in the regioisomeric ratio, you have successfully proven the absence of thermodynamic equilibration[4].

Part 2: Quantitative Data & Logical Workflows

Table 1: Influence of Reaction Conditions on N1:N2 Regioselectivity

Use this table to benchmark your expected yields and select the appropriate catalytic system for your target isomer.

Catalyst / Base SystemSolvent EnvironmentElectrophilic AgentOverall Yield (%)N1:N2 Regio-RatioRef.
NaOHDMFAlkyl Halides~86%53:47[1]
[Bmim]OHSolvent-FreeAlkyl Halides87–95%68:32[1]
Ph₂BOH / AmineTolueneEpoxides / Enones60–85%>85:15[4]
K₂CO₃ / SiO₂ / TBABSolvent-FreeAlkyl Halides>90%>95:5[2]
Ir(BCFP)ClDCMα-diazoacetates97%1:99[3]
Regioselectivity Logic Diagram

The following diagram illustrates the causal relationship between your chosen catalytic environment and the resulting regiochemical pathway.

G BT Benzotriazole (1H/2H Tautomers) Delocalized Anion Intermediate Cond1 Thermodynamic Control (NaOH, DMF) BT->Cond1 Standard Base Cond2 Kinetic Control via Metalloporphyrin (Ir(BCFP)Cl, DCM) BT->Cond2 Ir-Carbene Intercept Cond3 Lewis Acid Activation (Ph2BOH, Toluene) BT->Cond3 B-N Coordination N1_mix N1 & N2 Mixture (Poor Selectivity) Cond1->N1_mix N2_pure Exclusive N2-Alkylation (>99% Selectivity) Cond2->N2_pure N1_pure Highly Selective N1-Alkylation (>85% Selectivity) Cond3->N1_pure

Logical pathways determining N1 vs. N2 regioselectivity based on catalytic and thermodynamic control.

Part 3: Protocol Library (Step-by-Step Methodologies)

Protocol A: Self-Validating Solvent-Free N1-Alkylation (Green Chemistry Approach)

Causality: SiO₂ acts as a high-surface-area solid support, dispersing the K₂CO₃ to maximize basic site availability without requiring solvating agents. TBAB acts as a phase-transfer catalyst, facilitating the interaction between the solid-bound benzotriazolide anion and the liquid/gaseous alkyl halide[2]. Methodology:

  • Preparation: In an agate mortar, thoroughly grind 1H-benzotriazole (1.0 equiv), anhydrous K₂CO₃ (1.5 equiv), and activated SiO₂ (equal mass to K₂CO₃) until a fine, homogeneous powder is achieved.

  • Catalyst Addition: Transfer the mixture to a reaction vessel and add TBAB (0.1 equiv) and the desired alkyl halide (1.2 equiv).

  • Activation: Subject the solvent-free mixture to either thermal heating (80°C) or microwave irradiation.

  • Self-Validation (Monitoring): Monitor the reaction progress via Thin-Layer Chromatography (TLC). The disappearance of the starting material and the emergence of a dominant polar spot (N1-isomer) validates the phase-transfer efficiency.

  • Isolation: Extract the product using ethyl acetate, filter out the solid SiO₂/K₂CO₃ matrix, and concentrate the filtrate under reduced pressure to yield the N1-alkylated product.

Protocol B: Kinetically Controlled N2-Alkylation via Metalloporphyrin

Causality: The Ir(III) pentafluorophenyl-substituted porphyrin creates a highly specific microenvironment. It reacts with α-diazoacetates to form a metal-carbene intermediate. The steric bulk and electronic tuning of the porphyrin kinetically restrict N1 attack, forcing the benzotriazole to attack via the N2 position[3].

G Step1 1. Reagent Assembly Benzotriazole + α-diazoacetate + Ir(BCFP)Cl Step2 2. Microenvironment Activation Stir in DCM at 40°C under N2 Step1->Step2 Step3 3. Kinetic Trapping Selective N2 attack on metal-carbene Step2->Step3 Step4 4. Self-Validation In situ NMR to confirm constant N2:N1 ratio Step3->Step4 Step5 5. Isolation Concentration & Column Chromatography Step4->Step5

Step-by-step experimental workflow for kinetically controlled, Ir-catalyzed N2-alkylation.

Methodology:

  • Assembly: In a 10 mL dry Schlenk tube under a strict nitrogen atmosphere, combine Ir(BCFP)Cl (catalytic amount, e.g., 10 mg), benzotriazole (0.1 mmol, 1.0 equiv), and methyl α-phenyldiazoacetate (0.18 mmol, 1.2 equiv)[3].

  • Solvation: Add 4 mL of anhydrous dichloromethane (DCM) to the Schlenk tube.

  • Reaction: Heat the mixture at 40 °C with continuous magnetic stirring for 8 hours[3].

  • Validation: Extract a 0.1 mL aliquot, dilute in CDCl₃, and perform a quick ¹H-NMR scan to verify the exclusive formation of the N2-isomer (look for symmetry in the aromatic proton signals of the benzotriazole ring, which is characteristic of N2-substitution compared to the asymmetric N1-substitution).

  • Purification: Concentrate the reaction mixture to dryness under vacuum. Purify via silica gel column chromatography (eluting with EtOAc/petroleum ether = 1:10) to afford the pure N2-alkylated product[3].

References

  • [2] Title: Benzotriazole: An overview of its versatile biological behaviour Source: Ukaaz Publications URL:

  • [1] Title: N-Alkylation of benzotriazole in basic ionic liquid [Bmim]OH Source: ResearchGate URL:

  • [3] Title: Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin Source: ACS Publications (Inorganic Chemistry) URL:

  • [4] Title: Borinic Acid-Catalyzed Regioselective N-Alkylation of Azoles Source: TSpace URL:

  • Title: BENZOTRIAZOLE - Chemical Reactivity Source: Ataman Kimya URL:

Sources

Scalable synthesis of 1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole for larger studies

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scalable synthesis of 1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole .

As a Senior Application Scientist, I have designed this portal to address the specific physicochemical and engineering challenges encountered when transitioning this synthesis from the discovery bench to multi-kilogram pilot scales. This guide moves beyond basic recipes, focusing on the mechanistic causality behind reaction conditions, regioselectivity control, and scalable purification strategies.

Process Overview & Workflow Visualization

The synthesis of 1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole is typically executed via a two-step convergent pathway:

  • O-Alkylation: Coupling of 4-chloro-3-methylphenol with an excess of 1,3-dibromopropane to form the alkyl halide intermediate.

  • N-Alkylation: Nucleophilic substitution of the intermediate with 1H-benzotriazole to yield the final product.

The primary scale-up challenge lies in regioselectivity . Benzotriazole is an ambident nucleophile, meaning alkylation can occur at the N1 or N2 position. Achieving high N1-selectivity without relying on scale-limiting techniques like column chromatography requires precise thermodynamic control.

SynthesisWorkflow CMP 4-Chloro-3-methylphenol Step1 Step 1: O-Alkylation (K2CO3, Acetone, Reflux) CMP->Step1 DBP 1,3-Dibromopropane (Excess) DBP->Step1 Intermediate 1-(3-Bromopropoxy)-4-chloro -3-methylbenzene Step1->Intermediate Step2 Step 2: N-Alkylation (K2CO3, DMF, 80°C) Intermediate->Step2 BTA 1H-Benzotriazole BTA->Step2 Crude Crude Mixture (N1 + N2 Isomers) Step2->Crude Purification Selective Crystallization (EtOH/H2O) Crude->Purification Target Target: 1-[3-(4-Chloro-3-methylphenoxy) propyl]benzotriazole (N1) Purification->Target

Two-step scalable synthesis workflow for 1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole.

Troubleshooting & FAQs

Q1: How do we suppress the formation of the N2-alkylated isomer during scale-up? A1: The benzotriazolide anion (formed upon deprotonation) is an ambident nucleophile, inherently leading to a mixture of N1 and N2 isomers[1]. Under standard basic conditions, the N2-isomer is often kinetically favored, while the N1-isomer is thermodynamically favored due to the preservation of aromaticity in the adjacent benzene ring. Solution: To maximize N1 selectivity for your target molecule, maintain the reaction at an elevated temperature (80–90 °C) in a polar aprotic solvent like DMF. This provides the activation energy necessary to overcome the kinetic barrier, allowing the system to equilibrate toward the more stable N1 product[2]. While advanced catalytic systems (e.g., Fe(III) porphyrins) can drive N1-alkylation exclusively, standard K₂CO₃/DMF remains the industrial standard due to cost-efficiency[3].

Q2: In Step 1 (O-alkylation), how do we prevent the formation of the dimer (1,3-bis(4-chloro-3-methylphenoxy)propane)? A2: Dimerization occurs when both terminal bromines of 1,3-dibromopropane react with the phenoxide anion. Solution: Use a significant molar excess of 1,3-dibromopropane (typically 3 to 5 equivalents). Furthermore, reverse the addition order: add the phenoxide solution dropwise to the heated dibromide solution. This keeps the local concentration of phenoxide extremely low, ensuring that mono-alkylation vastly outpaces di-alkylation. The excess dibromopropane can be easily recovered via vacuum distillation post-reaction.

Q3: Column chromatography is not viable for our 50 kg pilot batch. How do we purify the final N1 product from the N2 impurity? A3: The N1 and N2 isomers possess distinct dipole moments; the N1 isomer is significantly more polar. Solution: Utilize selective crystallization. Dissolve the crude mixture in hot ethanol. Slowly add water (acting as an anti-solvent) until slight turbidity is observed. Upon controlled cooling (e.g., 0.5 °C/min), the N1 isomer will preferentially crystallize out of the solution, leaving the less polar N2 isomer dissolved in the mother liquor.

Q4: We are experiencing thermal runaway during the addition of the base in Step 2. How should this be managed? A4: The deprotonation of 1H-benzotriazole by bases like K₂CO₃ is highly exothermic[2]. Solution: Never add the base in a single charge at scale. Implement a portion-wise addition strategy over 1–2 hours while maintaining the reactor jacket temperature at 20 °C. Only after the evolution of CO₂ gas and heat has entirely subsided should the alkyl halide intermediate be introduced.

Quantitative Data: Regioselectivity Optimization

The following table summarizes the causal relationship between reaction conditions and N1/N2 regioselectivity during Step 2.

Reaction ConditionBase / SolventTemp (°C)N1:N2 RatioIsolated Yield (N1)Scalability Rating
Thermodynamic Control K₂CO₃ / DMF80 °C85:1578%High (Preferred)
Kinetic Control NaH / THF0 to 25 °C60:4045%Low (Safety hazards)
Phase Transfer KOH / TBAB / Toluene110 °C80:2072%Medium
Catalytic Control Fe(III)-Porphyrin / DCE60 °C>99:192%Low (High catalyst cost)

Self-Validating Experimental Protocols

Protocol A: Synthesis of 1-(3-Bromopropoxy)-4-chloro-3-methylbenzene (Step 1)

Mechanism: SN2 nucleophilic substitution under pseudo-first-order conditions to prevent dimerization.

  • Preparation: Charge a dry, nitrogen-purged reactor with 1,3-dibromopropane (4.0 equivalents) and acetone (5 volumes). Heat the mixture to a gentle reflux (56 °C).

  • Phenoxide Generation: In a separate vessel, dissolve 4-chloro-3-methylphenol (1.0 equivalent) in acetone (3 volumes) and add anhydrous K₂CO₃ (1.5 equivalents). Stir for 30 minutes to ensure complete deprotonation.

  • Addition: Pump the phenoxide suspension into the refluxing 1,3-dibromopropane solution at a controlled rate over 2 hours.

  • Reaction & IPC: Maintain reflux for 12 hours. Monitor via HPLC. The reaction is complete when the phenol peak is < 1% AUC.

  • Workup: Cool to room temperature and filter the inorganic salts (KBr, excess K₂CO₃). Wash the filter cake with fresh acetone.

  • Concentration: Concentrate the filtrate under reduced pressure. Subject the resulting oil to vacuum distillation (e.g., 5 mbar, 60 °C) to recover the unreacted 1,3-dibromopropane. The remaining heavy oil is the pure intermediate.

Protocol B: Synthesis of 1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole (Step 2)

Mechanism: Thermodynamically controlled N-alkylation of the benzotriazolide anion[1].

  • Deprotonation: Dissolve 1H-benzotriazole (1.05 equivalents) in anhydrous DMF (6 volumes) in a jacketed reactor. Set jacket to 20 °C. Add anhydrous K₂CO₃ (2.0 equivalents) in 4 equal portions over 1 hour to control the exotherm[2]. Stir for an additional 1 hour.

  • Alkylation: Add the intermediate from Protocol A (1.0 equivalent) dissolved in DMF (2 volumes) dropwise over 30 minutes.

  • Thermodynamic Equilibration: Ramp the reactor temperature to 80 °C. Stir for 8–10 hours.

  • IPC: Monitor by HPLC. Look for the stabilization of the N1:N2 ratio (typically ~85:15).

  • Quench & Extraction: Cool the reactor to 25 °C. Quench by slowly adding cold water (15 volumes), which will precipitate the crude product as a gummy solid. Extract with ethyl acetate (3 x 5 volumes). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification (Selective Crystallization): Dissolve the crude residue in boiling ethanol (3 volumes). Slowly add deionized water dropwise until the solution becomes slightly cloudy. Allow the mixture to cool to room temperature at a rate of 0.5 °C/min, then chill to 4 °C for 4 hours. Filter the resulting white crystals (pure N1 isomer) and dry in a vacuum oven at 40 °C.

References

  • Design and Synthesis of Benzotriazole Derivatives for Anti-convulsant Activity. ijpsjournal.com. Available at:[Link]

  • Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. Inorganic Chemistry - ACS Publications. Available at:[Link]

Sources

Validation & Comparative

Efficacy of 1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole vs. other benzotriazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the therapeutic efficacy of various benzotriazole derivatives, with a contextual focus on the structural class represented by 1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole. While direct, peer-reviewed comparative data for this specific molecule is not extensively available in public literature, this document will analyze its constituent structural motifs and compare their likely contributions to biological activity against other well-documented benzotriazole derivatives.

Our analysis is grounded in published experimental data across key therapeutic areas, including antifungal, anticonvulsant, and anticancer applications. We will explore the causality behind experimental designs and provide validated protocols to ensure scientific integrity.

The Benzotriazole Scaffold: A Privileged Structure in Medicinal Chemistry

Benzotriazole (BTA) is a bicyclic heterocyclic compound that serves as a versatile scaffold in drug development.[1][2] Its structural similarity to purine enables it to interact with a wide array of biological targets, and its stable, non-toxic nature makes it an excellent building block for creating diverse chemical libraries.[3][4] The core structure allows for substitution at the N-1, N-2, or benzene ring positions, leading to a vast landscape of derivatives with distinct pharmacological profiles.[5] These derivatives have demonstrated a wide spectrum of activities, including antifungal, anticonvulsant, antiviral, anti-inflammatory, and anticancer properties.[1][6][7]

// Invisible node for BTA center BTA_center [pos="0,0!", shape=point, style=invis];

// Edges N1 -> BTA_center [dir=back, label=" N-1 Substitution\n (Alkyl, Aryl, etc.)", color="#34A853"]; N2 -> BTA_center [dir=back, label=" N-2 Substitution\n (Isomeric Variation)", color="#EA4335"]; BenzeneRing -> BTA_center [dir=back, label=" Ring Substitution\n (Halogens, etc.)", color="#FBBC05"]; } caption: "Key substitution points on the benzotriazole scaffold."

Comparative Efficacy Across Therapeutic Areas

The efficacy of a benzotriazole derivative is profoundly influenced by the nature and position of its substituents. We will now compare derivatives across three major fields where they have shown significant promise.

Antifungal Activity

Benzotriazole derivatives are potent antifungal agents, often functioning as azole-class inhibitors of fungal cytochrome P450 lanosterol 14-α-demethylase (CYP51).[8][9] This enzyme is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.[10] Its inhibition disrupts membrane integrity, leading to fungal cell death.[11]

Comparative Insights:

  • Halogenation: The presence of halogen atoms, such as the chloro group in 1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole, is a common strategy to enhance antifungal potency. Studies on other derivatives have shown that chloro-substituted compounds exhibit significant activity against various fungal strains.[12]

  • N-Alkylation: The length and nature of the alkyl chain at the N-1 position are critical. A study comparing N-alkylated benzimidazole and benzotriazole derivatives found that while benzimidazoles were generally more potent, the antifungal activity of both was influenced by the alkyl chain length.[11][13]

  • Structural Isomers: 1-substituted benzotriazole derivatives are often reported to be more active than their 2-substituted isomers.[1]

Derivative Class Target Fungi Efficacy (MIC µg/mL) Reference
1-Substituted BenzotriazolesCandida albicans, Aspergillus niger12.5 - 25[12]
Benzotriazole-Thiadiazole HybridsCandida speciesVaries, some show desirable activity[1]
Palladium-Benzotriazole ComplexesAspergillus nigerComplexes more effective than ligands[10]
N-Alkyl BenzotriazolesCandida speciesModerate activity (0.5-256)[11]
Anticonvulsant Activity

Several benzotriazole derivatives have been identified as potent anticonvulsants, showing efficacy in preclinical models such as the maximal electroshock seizure (MES) test, which is predictive of activity against generalized tonic-clonic seizures.[14][15] Their mechanisms often involve the modulation of voltage-gated sodium channels or enhancement of GABAergic neurotransmission.[15]

Comparative Insights:

  • GABA-AT Receptor Binding: Docking studies have suggested that some benzotriazole-linked triazine derivatives exhibit anticonvulsant activity by binding to the GABA-AT receptor.[14]

  • Structural Features: Studies comparing different synthesized series have found that aldehyde derivatives of benzotriazole can outperform ketone derivatives in anticonvulsant efficacy.[4]

  • Hybrid Molecules: A series of 1-(substituted)-5-[(N-benzotriazolo-methyl)-1,3,4-thiadiazolyl]-imidazole-2-thione derivatives demonstrated promising anticonvulsant effects in the MES model.[15][16]

Derivative Animal Model Assay Efficacy Reference
Benzotriazole-linked triazines (PTB1, PTB2, PTB5)Wistar albino ratsMESSignificantly reduced onset of hind limb extension[14]
1-(Benzofuran-2-yl)-2-(benzotriazol-1-yl)ethanoneMiceNot specifiedPossess anticonvulsant activity[17]
BTA 9 (an acetohydrazide derivative)MiceMESNotable anti-MES activity[15]
Anticancer Activity

The anticancer potential of benzotriazole derivatives is a rapidly growing area of research.[5][18] These compounds can induce cancer cell death through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of protein kinases crucial for tumor progression.[2][3]

Comparative Insights:

  • Kinase Inhibition: Benzotriazoles can act as selective inhibitors of protein kinases like CK2 and Focal Adhesion Kinase (FAK), which are often dysregulated in cancer.[1]

  • N-Derivatives vs. C-Derivatives: Both N-substituted and C-substituted derivatives have shown promise. Halogen, alkyl-aryl, or natural-base hybrids can exhibit superior cytotoxicity compared to the parent molecules.[3][18]

  • Structure-Specific Cytotoxicity: Specific derivatives have shown potent activity against particular cell lines. For example, one derivative showed an IC50 of 3.72 ± 0.11 µM against MGC stomach cancer cells, while another was most effective against MKN45 cells with an IC50 of 3.04 ± 0.02 µM.[19]

Derivative Class Cancer Cell Line Efficacy (IC50 µM) Mechanism Reference
N-Acylarylhydrazone HybridsVariousVariesFAK inhibition, Caspase-3 mediated apoptosis[19]
Benzotriazole-Aryl Derivatives (ND 1)MCF-7 (Breast)ModestCell cycle arrest (G0/G1)[5]
1,3,4-Oxadiazole HybridsVariousPotentFAK Inhibition[1]
Compound 2.2MGC (Stomach)3.72 ± 0.11Antiproliferative[19]
Compound 2.5MKN45 (Stomach)3.04 ± 0.02Antiproliferative[19]

Experimental Protocols for Efficacy Evaluation

To ensure trustworthiness and reproducibility, the following are detailed protocols for key assays used to evaluate the efficacy of benzotriazole derivatives.

Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, representing the lowest concentration that inhibits visible fungal growth.

Workflow:

G start Start: Prepare Fungal Inoculum prep_compounds Prepare serial dilutions of benzotriazole derivatives in a 96-well plate. start->prep_compounds add_inoculum Add standardized fungal suspension to each well. prep_compounds->add_inoculum controls Include positive (fungus only) and negative (broth only) controls. add_inoculum->controls incubate Incubate plates at 35°C for 24-48 hours. controls->incubate read_results Visually inspect for turbidity or use a spectrophotometer to read absorbance. incubate->read_results determine_mic Determine MIC: The lowest concentration with no visible growth. read_results->determine_mic end End determine_mic->end

Step-by-Step Methodology:

  • Preparation of Compounds: Dissolve the synthesized benzotriazole derivatives in a suitable solvent (e.g., DMSO). Prepare a stock solution and perform a two-fold serial dilution in RPMI 1640 medium directly in a 96-well microtiter plate.

  • Inoculum Preparation: Culture the fungal strain (e.g., Candida albicans) on an appropriate agar plate. Prepare a suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 0.5–2.5 × 10³ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the diluted compound, achieving the final test concentrations.

  • Controls: Include a growth control well (inoculum without any drug) and a sterility control well (medium only). A standard antifungal drug (e.g., Ketoconazole) should be tested in parallel as a reference.[1]

  • Incubation: Seal the plate and incubate at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive control.

Protocol: In Vivo Anticonvulsant Screening (MES Test)

This protocol assesses the ability of a compound to prevent seizure spread in an animal model.

Step-by-Step Methodology:

  • Animal Preparation: Use adult mice or rats (e.g., Wistar albino rats), weighing between 150-200g.[14] The animals are fasted overnight before the experiment but have free access to water.

  • Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally at various doses. A control group receives the vehicle (e.g., saline with Tween 80). A standard drug like Phenytoin is used as a positive control.

  • Induction of Seizure: After a specific pre-treatment time (e.g., 30-60 minutes), deliver an electrical stimulus (e.g., 50 mA for 0.2 seconds) via corneal or ear-clip electrodes.

  • Observation: Immediately observe the animal for the presence or absence of the tonic hind limb extension phase of the seizure. The duration of this phase is also recorded.

  • Efficacy Determination: Protection is defined as the complete abolition of the tonic hind limb extension. The ED50 (the dose that protects 50% of the animals) can be calculated to quantify potency.

Conclusion and Future Directions

The benzotriazole scaffold is a cornerstone of modern medicinal chemistry, giving rise to derivatives with significant antifungal, anticonvulsant, and anticancer efficacy. The biological activity of these compounds is intricately linked to the specific substitutions on the benzotriazole core, with halogenation and N-alkylation playing pivotal roles in modulating potency.

While a direct comparative analysis of 1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole is limited by available data, its structural features—a chloro-substituted phenoxy group and a propyl linker at the N-1 position—are consistent with motifs known to confer potent biological activity.

Future research should focus on the direct synthesis and systematic evaluation of this and similar derivatives. A comprehensive screening using the standardized protocols outlined in this guide would elucidate its specific efficacy profile and allow for a direct comparison with established agents, potentially uncovering a novel therapeutic candidate.

References

  • Design and Synthesis of Benzotriazole Derivatives for Anti-convulsant Activity. (n.d.). Google.
  • Design, synthesis and evaluation of benzotriazole derivatives as novel antifungal agents. (2015, September 1). PubMed.
  • An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. (2021, May 15). ijrrjournal.com.
  • Synthesis and anticancer activity of benzotriazole derivatives - OUCI. (n.d.). Google.
  • Structures and structure–activity relationship of benzotriazole derivatives 5–9 as apoptosis inducers. - ResearchGate. (n.d.). ResearchGate.
  • Synthesis and Evaluation of Antifungal Activity of Benzotriazole Derivatives | Allied Academies. (2013, March 15). alliedacademies.org.
  • Synthesis and anticancer activity of benzotriazole derivatives - Scilit. (n.d.). Scilit.
  • synthesis and anti-convulsant evaluation of new benzotriazole derivatives - Academia.edu. (n.d.). academia.edu.
  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applications - GSC Online Press. (2024, November 11). GSC Online Press.
  • Benzotriazole: An overview on its versatile biological behavior - PMC. (n.d.). PMC.
  • Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship - PMC. (2025, December 30). PMC.
  • Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives - PMC. (n.d.). PMC.
  • Synthesis, anticonvulsant, and anti-inflammatory evaluation of some new benzotriazole and benzofuran-based heterocycles - PubMed. (2006, June 1). PubMed.
  • Benzotriazole derivatives in Epilepsy: A Review of the Latest Research - Journal Of Pharmacology And Biomedicine. (2025, May 14). jpbiomed.com.
  • Benzotriazole derivatives palladium complex: Synthesis, characterization, antifungal and catalytic activity - Redalyc.org. (n.d.). redalyc.org.
  • Benzotriazole Derivatives And Its Pharmacological Activity. (2023, December 31). ijrps.com.
  • SYNTHESIS AND ANTICONVULSANT ACTIVITY OF SOME NOVEL BENZOTRIAZOLE DERIVATIVES | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH - ijpsr. (2020, January 1). ijpsr.com.
  • Pharmacological activities and activation as well as comparison of benzotriazole with other groups - Journals. (2022, July 12). Google.
  • (PDF) Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives - ResearchGate. (n.d.). ResearchGate.

Sources

Comparative Guide: Investigating Synergistic Effects of Novel Antifungals via Checkerboard Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Invasive fungal infections (IFIs), particularly those caused by Aspergillus and Candida species, present a formidable clinical challenge due to escalating rates of antifungal resistance. As monotherapy increasingly correlates with clinical failure in difficult-to-treat isolates, the strategic development of combination therapies has become paramount.

This guide provides an objective, data-driven comparison of synergistic interactions between standard antifungal agents (azoles and polyenes) and a novel focal product: Ibrexafungerp (formerly SCY-078). As a first-in-class triterpenoid inhibitor of (1→3)-β-D-glucan synthesis, Ibrexafungerp offers a unique mechanistic profile that makes it an ideal candidate for combination regimens aimed at overcoming established resistance pathways[1][2].

Mechanistic Grounding: The Causality of Synergy

To rationally design combination therapies, researchers must understand the biological causality of drug interactions. While echinocandins also target (1→3)-β-D-glucan synthase, Ibrexafungerp binds to a distinct, non-overlapping site on the enzyme. This structural divergence allows it to retain potent activity against FKS-mutated, echinocandin-resistant strains[2].

When Ibrexafungerp is administered concurrently with an azole (e.g., voriconazole) or a polyene (e.g., amphotericin B), the interaction triggers a state of synthetic lethality [3]. Azoles inhibit lanosterol 14α-demethylase, depleting ergosterol and compromising cell membrane fluidity. Simultaneously, Ibrexafungerp halts the synthesis of the primary structural polymer of the fungal cell wall. This dual insult prevents the fungal cell from mounting compensatory stress responses, leading to rapid osmotic instability, increased drug penetration, and synergistic cell death[3].

SynergyMechanism Ibrexafungerp Ibrexafungerp (Triterpenoid) GlucanSynthase 1,3-β-D-Glucan Synthase (Cell Wall Target) Ibrexafungerp->GlucanSynthase Inhibits Azole Azoles / Polyenes (e.g., Voriconazole) Ergosterol Ergosterol Pathway (Cell Membrane Target) Azole->Ergosterol Inhibits / Binds CellWall Cell Wall Integrity Compromised GlucanSynthase->CellWall Depletes Glucan CellMembrane Cell Membrane Permeability Increased Ergosterol->CellMembrane Disrupts Membrane Synergy Synergistic Fungal Cell Death (FICI ≤ 0.5) CellWall->Synergy Synthetic Lethality CellMembrane->Synergy Synthetic Lethality

Fig 1: Mechanistic pathway of synergistic fungal cell death via dual targeting of the cell wall and membrane.

Comparative Performance Data: Ibrexafungerp vs. Standard Regimens

To objectively evaluate these interactions, researchers rely on the Fractional Inhibitory Concentration Index (FICI) . The FICI quantifies the degree of interaction between two drugs, mathematically proving whether a combination is superior to the sum of its parts[4].

  • Synergy: FICI ≤ 0.5

  • Additive: 0.5 < FICI ≤ 1.0

  • Indifferent: 1.0 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0[4][5]

In comprehensive in vitro checkerboard assays against clinical strains of Aspergillus fumigatus (including azole-resistant cyp51A mutants), Ibrexafungerp demonstrated superior synergistic profiles compared to traditional echinocandin-based combinations[1][6].

Table 1: Comparative Synergy Profiles against Aspergillus fumigatus
Combination RegimenTarget PathogenInteraction ProfileMean FICI RangeMechanistic & Clinical Advantage
Ibrexafungerp + Voriconazole A. fumigatus (WT & Azole-Resistant)Synergistic≤ 0.50Overcomes cyp51A mutations; enables significant dose reduction[1].
Ibrexafungerp + Isavuconazole A. fumigatusAdditive / Synergistic0.38 – 1.06Broad-spectrum mold coverage with highly favorable pharmacokinetics[3].
Ibrexafungerp + Amphotericin B A. fumigatusSynergistic≤ 0.50Rapid fungicidal action via direct membrane pore formation[1][6].
Echinocandins + Azoles A. fumigatusIndifferent / Additive0.75 – 2.00Variable efficacy; highly prone to FKS mutation escape mechanisms[2].

Experimental Methodology: The Self-Validating Checkerboard Assay

To accurately quantify these synergistic effects during preclinical development, the is the gold standard[4][7]. As an application scientist, it is critical to design this protocol as a self-validating system . By testing each drug alone on the same plate as the combination matrix, the assay internally controls for baseline Minimum Inhibitory Concentration (MIC) shifts, ensuring that calculated FICI values are robust[4].

Checkerboard Prep 1. Prepare 2D Drug Matrix (Serial Dilutions of Drug A & B) Inoculate 2. Inoculate Fungal Suspension (Standardized to 10^5 CFU/mL) Prep->Inoculate Incubate 3. Incubate Microtiter Plate (35°C for 24-48 hours) Inoculate->Incubate Read 4. Determine MIC Values (Visual or Spectrophotometric) Incubate->Read Calc 5. Calculate FICI ΣFIC = (MIC A_comb / MIC A_alone) + (MIC B_comb / MIC B_alone) Read->Calc Eval Interpret FICI Score Calc->Eval Syn Synergy (≤ 0.5) Eval->Syn Add Additive (> 0.5 to 1.0) Eval->Add Ind Indifferent (> 1.0 to 4.0) Eval->Ind Ant Antagonism (> 4.0) Eval->Ant

Fig 2: Step-by-step workflow of the Checkerboard Microdilution Assay and FICI interpretation logic.

Step-by-Step Protocol & Causality

Step 1: Matrix Design & Preparation

  • Action: Prepare a 96-well microtiter plate. Dispense serial two-fold dilutions of Drug A (e.g., Ibrexafungerp) horizontally across the rows, and Drug B (e.g., Voriconazole) vertically down the columns[4][8].

  • Causality: This orthogonal dilution scheme creates a 2D matrix encompassing every possible therapeutic concentration ratio. The outer edges (Row H and Column 12) must contain single-drug dilutions to establish independent MICs. This is the core of the assay's self-validation, allowing you to detect if a specific isolate has inherently shifted its baseline susceptibility[4].

Step 2: Inoculum Standardization

  • Action: Prepare a fungal suspension in RPMI 1640 medium buffered with MOPS. Adjust the turbidity to a 0.5 McFarland standard, then dilute to yield a final well concentration of 0.5×105 to 2.5×105 CFU/mL[8].

  • Causality: Standardizing the inoculum is critical for reproducibility. Too high an inoculum can trigger the "inoculum effect" (artificially inflating MICs due to high fungal burden), while too low an inoculum may lead to false-positive synergy readings[8].

Step 3: Incubation & Quality Control

  • Action: Include a growth control well (medium + inoculum, no drug) and a sterility control well (medium only). Incubate the plate at 35°C for 24 to 48 hours, depending on the fungal species' growth rate[8].

  • Causality: The growth control ensures the viability of the isolate, while the sterility control validates aseptic technique. Without these internal controls, the assay's integrity cannot be guaranteed.

Step 4: MIC Determination & FICI Calculation

  • Action: Determine the MIC visually or via spectrophotometer (e.g., 530 nm). The MIC is the lowest concentration showing 100% growth inhibition (for fungicidal agents) or 50-80% inhibition (for fungistatic agents) relative to the growth control. Calculate the FICI using the formula:

    FICI=MICA (alone)​MICA (in combination)​​+MICB (alone)​MICB (in combination)​​ [4].
  • Causality: The fractional equation normalizes the combination efficacy against the baseline potency of each drug. A sum ≤0.5 mathematically proves that the combination requires less than half the dose of each individual drug to achieve the same inhibitory effect, confirming true biological synergy[4].

Conclusion

Investigating antifungal synergy is not merely an academic exercise; it is a critical pathway for salvaging the efficacy of existing drugs and maximizing the clinical utility of novel agents. By employing rigorous, self-validating checkerboard assays, researchers can confidently identify combinatorial regimens—such as Ibrexafungerp paired with azoles—that overcome resistance mechanisms, reduce toxicity through dose-sparing, and ultimately improve patient outcomes in severe invasive mycoses.

References

  • Title: Evaluation of the Antifungal Activity of the Novel Oral Glucan Synthase Inhibitor SCY-078, Singly and in Combination, for the Treatment of Invasive Aspergillosis Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL: [Link]

  • Title: Combination Therapy with Ibrexafungerp (Formerly SCY-078), a First-in-Class Triterpenoid Inhibitor of (1→3)-β-d-Glucan Synthesis, and Isavuconazole for Treatment of Experimental Invasive Pulmonary Aspergillosis Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL: [Link]

  • Title: Antimicrobial Synergy Study – Checkerboard Testing Source: Emery Pharma URL: [Link]

  • Title: Checkerboard Analysis To Evaluate Synergistic Combinations of Existing Antifungal Drugs Source: Antimicrobial Agents and Chemotherapy (PMC - NIH) URL: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a mechanistic science. To safely handle complex hybrid molecules like 1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole , we must first deconstruct its chemical anatomy to understand why it behaves the way it does. Only then can we design a self-validating operational and disposal plan that guarantees researcher safety and environmental integrity.

Here is your comprehensive, causality-driven guide to managing this specific compound.

Mechanistic Hazard Profiling

1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole is a synthetic bipartite molecule. Its hazard profile is dictated by its two distinct functional halves:

  • The 4-Chloro-3-methylphenoxy Moiety: Derived from chlorocresol, this lipophilic tail acts as a permeation enhancer. It is highly corrosive, causes severe eye damage, and acts as a potent skin sensitizer [1]. Furthermore, it is highly toxic to aquatic environments [4].

  • The Benzotriazole Core: A nitrogen-rich heterocycle known for its strong metal-complexing abilities. It is harmful if swallowed, causes severe respiratory and ocular irritation, and presents chronic aquatic toxicity [2] [3].

The Causality of Risk: The combination of a lipophilic phenoxy tail with a coordinating triazole head creates a molecule that can easily penetrate biological membranes (lipid bilayers) and subsequently interact with intracellular targets.

Table 1: Quantitative Hazard Metrics for Parent Moieties Note: As a synthesized hybrid, treat the target compound using the most conservative thresholds of its constituents.

Component MoietyAcute Oral Toxicity (LD50)Aquatic Toxicity (LC50)Vapor Pressure (20°C)Primary GHS Hazards
4-Chloro-3-methylphenol ~1830 mg/kg [4]< 1 mg/L (High) [1]0.08 mbar [1]H318 (Eye Damage), H317 (Skin Sensitization), H410 (Aquatic)
Benzotriazole ~500 mg/kg [2]65 mg/L (Harmful) [2]< 0.01 mbar [2]H302 (Harmful Swallowed), H319 (Eye Irritant), H412 (Aquatic)

Causality-Driven PPE Selection

Personal Protective Equipment (PPE) must be selected based on the specific chemical pathways through which the molecule attacks tissue.

  • Hand Protection (Double-Glove System): Use an inner 4-mil Nitrile glove and an outer 8-mil Butyl rubber glove.

    • Causality: The lipophilic chlorophenoxy tail can rapidly degrade thin latex or vinyl. Butyl rubber provides superior resistance to halogenated aromatics.

    • Self-Validating System: Use contrasting colors (e.g., blue inner, green outer). If the outer glove suffers a micro-tear, the inner color immediately shows through, validating the breach visually before chemical exposure occurs.

  • Eye/Face Protection: Non-vented chemical safety goggles paired with a full face shield.

    • Causality: Benzotriazoles are severe ocular irritants [2]. Non-vented goggles prevent fine, aerosolized dust from contacting the mucous membranes of the eye.

  • Respiratory Protection: N95/P100 Particulate Respirator (if handling outside a hood).

    • Causality: Prevents the inhalation of micro-particulates which can cause severe respiratory tract irritation and systemic toxicity [3].

PPE_Logic A Hazard: 1-[3-(4-Chloro-3-methylphenoxy) propyl]benzotriazole BB BB A->BB Low Mass B Scale of Operation D Preparative (> 100 mg) B->D High Mass / Dust Risk C Analytical (< 100 mg) E Standard PPE: Nitrile Gloves (8 mil) Safety Goggles Fume Hood C->E F Advanced PPE: Double Butyl Gloves Face Shield + Goggles Glove Box / Isolator D->F BB->C Low Mass

Logic tree for selecting PPE based on operational scale and exposure risk.

Operational Plan & Self-Validating Protocols

Do not rely on assumptions when handling this compound. Build validation into every step of your workflow.

Step 1: Environmental Setup & Validation

  • Action: Conduct all open-container operations inside a certified Class II chemical fume hood.

  • Self-Validation: Tape a small, lightweight piece of tissue paper to the bottom of the sash. If the paper pulls steadily inward, negative pressure is actively confirmed. Do not open the chemical until this is verified.

Step 2: Weighing and Reagent Transfer

  • Action: Use static-dissipative spatulas and grounded, anti-static weigh boats.

  • Causality: Benzotriazole powders are highly prone to holding static charge [2]. Standard plastic tools can cause the powder to repel and aerosolize, leading to inhalation risks and inaccurate dosing.

  • Self-Validation: Hover the spatula 1 inch above the powder. If the powder "jumps" toward the metal, static is present. Stop and deploy an anti-static ionizer gun before proceeding.

Step 3: Dissolution and Mixing

  • Action: Add your chosen solvent slowly to the solid compound, not vice versa.

  • Self-Validation: Keep a digital thermometer probe against the exterior of the reaction flask. A stable temperature profile confirms controlled dissolution; a sudden spike indicates an uncontrolled exotherm, signaling you to slow the addition rate.

Handling_Workflow S1 1. Environmental Setup Verify Fume Hood Negative Pressure S2 2. PPE Donning Implement Double-Glove System S1->S2 S3 3. Reagent Transfer Utilize Anti-Static Weighing Tools S2->S3 S4 4. Dissolution Phase Monitor for Exothermic Reactions S3->S4 S5 5. Waste Segregation Isolate as Halogenated Organic Waste S4->S5

Step-by-step procedural workflow for safe handling and transfer of the compound.

Spill Response & Disposal Logistics

Immediate Spill Response:

  • Do not use water: The compound has low aqueous solubility. Spraying water will only spread the toxic hazard over a larger surface area [4].

  • Containment: Cover the spill entirely with dry sand or a proprietary inert chemical absorbent.

  • Collection: Sweep the absorbent using non-sparking tools. Causality: Fine phenolic and triazole dusts carry a documented risk of dust explosions if ignited by a mechanical spark [2].

Chemical Disposal Plan:

  • Categorization: This compound MUST be segregated into Halogenated Organic Waste .

  • Causality: Because of the aryl chloride substituent, improper incineration of this waste at standard temperatures can generate highly toxic dioxins and hydrogen chloride gas [1]. Halogenated waste is routed to specialized high-temperature incinerators equipped with alkaline scrubbers.

  • Environmental Warning: Never discharge any amount of this compound or its washings into the sink. It is classified as highly toxic to aquatic life with long-lasting effects (H410/H412) [3] [4].

References

  • ChemicalBook.
  • Columbus Chemical Industries. "Benzotriazole, (1,2,3-) Powder, Reagent 0835 - SAFETY DATA SHEET". Columbus Chemical Industries.
  • ChemicalBook.
  • LANXESS. "4-Chloro-3-methylphenol Product Safety Assessment". LANXESS.

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。